SKLB-11A
Descripción
The exact mass of the compound methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is 350.11790390 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-26-19(25)15-16-18(23-14-5-3-2-4-13(14)22-16)24(17(15)21)10-11-6-8-12(20)9-7-11/h2-9H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBXDWXWABLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of SKLB-11A
A comprehensive review of the available scientific literature reveals no specific data or publications pertaining to a compound designated "SKLB-11A." The "SKLB" prefix is consistently associated with a series of novel compounds developed at the State Key Laboratory of Biotherapy at Sichuan University, China. It is plausible that this compound is an internal designation for a compound that has not yet been publicly disclosed or published, or alternatively, it may be a misnomer.
While a detailed analysis of this compound is not possible due to the absence of data, this guide will provide a comprehensive overview of the mechanisms of action for several other well-documented SKLB-series compounds. This information is intended to offer insights into the potential therapeutic strategies and molecular targets being explored by the originating research group. The methodologies and signaling pathways described for these related compounds may share similarities with the yet-to-be-disclosed mechanism of this compound.
Analysis of Related SKLB Compounds
To provide a relevant framework, we will examine the mechanisms of several prominent SKLB compounds for which experimental data is available.
SKLB-M8: A Dual Inhibitor of AKT/mTOR and ERK1/2 Signaling in Melanoma
SKLB-M8 has demonstrated significant anti-proliferative and anti-angiogenic effects in melanoma models.[1] Its mechanism of action is centered on the inhibition of two critical signaling pathways.
Quantitative Data Summary: SKLB-M8
| Parameter | Cell Line | Value |
| IC50 (Anti-proliferative) | A2058 | 0.07 µM |
| CHL-1 | 0.25 µM | |
| B16F10 | 0.88 µM |
Signaling Pathway Inhibition:
SKLB-M8 induces apoptosis in melanoma cells by down-regulating AKT and phosphorylated mTOR (p-mTOR).[1] Concurrently, it inhibits angiogenesis by suppressing the phosphorylation of ERK1/2.[1]
SKLB-850: A Multi-Kinase Inhibitor Targeting Syk, Src, and JAK2 in B-cell Lymphoma
SKLB-850 is an orally available inhibitor with potent activity against spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2), all of which are implicated in B-cell lymphoma (BCL).[2]
Quantitative Data Summary: SKLB-850 Kinase Inhibition
| Kinase | IC50 |
| Syk | 0.041 µM |
| Src | 0.025 µM |
| JAK2 | 0.047 µM |
| EGFR | 0.26 µM |
| FAK | 0.39 µM |
| PKBα | 3.18 µM |
Signaling Pathway Inhibition:
In vivo studies have shown that SKLB-850 effectively inhibits the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways in BCL xenograft models.[2]
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Activation of SIRT3 by SKLB-11A: A Technical Guide to its Mechanism and Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core activation pathway of Sirtuin 3 (SIRT3) by the novel small molecule activator, SKLB-11A. This document details the mechanism of action, downstream signaling effects, and relevant experimental protocols for studying this interaction. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to SIRT3 and this compound
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and regulating various cellular processes, including metabolism, oxidative stress response, and apoptosis.[1][2] Its dysregulation has been implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3]
This compound has been identified as a first-in-class, potent, and selective allosteric activator of SIRT3.[4][5] Unlike many other sirtuin modulators, this compound binds to a unique allosteric site on the SIRT3 enzyme, leading to a conformational change that enhances its catalytic activity.[4][5] This guide explores the specifics of this activation and its downstream consequences.
Quantitative Data: this compound and SIRT3 Interaction
The following tables summarize the key quantitative parameters defining the interaction between this compound and SIRT3.
Table 1: Binding Affinity and Enzymatic Activation of this compound for SIRT3
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 4.7 µM | Cellular Thermal Shift Assay (CETSA) | [6] |
| EC50 for SIRT3 Activation | 21.95 ± 1.57 µM | Fluorescent Deacetylase Lysyl (FDL) Assay | [4] |
| Deacetylation Rate | 188.14 ± 1.58% (at 10 µM) | Mass Spectrometry (MS) Assay | [4] |
Table 2: Enhanced Substrate Binding by this compound
| Condition | Kd of p53-Ac for SIRT3 | Method | Reference |
| SIRT3 + p53-Ac | 2.989 mM | Not Specified | [4] |
| SIRT3 + p53-Ac + NAD+ (1 µM) | 349.1 µM | Not Specified | [4] |
| SIRT3 + p53-Ac + NAD+ (1 µM) + this compound (1 µM) | 61.89 µM | Not Specified | [4] |
Table 3: Selectivity of this compound for Sirtuin Isoforms
| Sirtuin Isoform | Binding Affinity (Kd) | Note | Reference |
| SIRT1 | > 200 µM | ~40 times lower affinity than for SIRT3 | [4] |
| SIRT2 | > 200 µM | ~40 times lower affinity than for SIRT3 | [4] |
| SIRT3 | 4.7 µM | High affinity | [6] |
| SIRT5 | No significant binding | - | [4] |
| SIRT6 | No significant binding | - | [4] |
This compound-Mediated SIRT3 Activation Pathway
This compound acts as an allosteric activator of SIRT3. It binds to a distinct pocket on the SIRT3 enzyme, inducing a conformational change in Leu298, which in turn enhances the enzyme's deacetylase activity.[4][5] This activation does not alter SIRT3 protein levels but directly increases its catalytic efficiency.[4] The enhanced SIRT3 activity leads to the deacetylation of downstream mitochondrial protein targets, initiating a cascade of cellular events.
Figure 1: Allosteric activation of SIRT3 by this compound and subsequent deacetylation of mitochondrial proteins.
The primary downstream consequences of this compound-mediated SIRT3 activation include the regulation of mitochondrial function and the induction of autophagy/mitophagy.
Regulation of Mitochondrial Function and ROS Homeostasis
Activated SIRT3 deacetylates and thereby enhances the activity of key mitochondrial enzymes. A notable target is Superoxide (B77818) Dismutase 2 (SOD2), a critical antioxidant enzyme that detoxifies superoxide radicals.[7] Deacetylation of SOD2 at lysines 68 and 122 by SIRT3 increases its enzymatic activity, leading to a reduction in mitochondrial reactive oxygen species (ROS).[4][7] SIRT3 also deacetylates components of the electron transport chain, such as subunits of Complex I and II, which can improve mitochondrial respiration.[8]
Figure 2: SIRT3-mediated regulation of mitochondrial function and ROS homeostasis.
Induction of Autophagy and Mitophagy
This compound treatment has been shown to promote autophagy and mitophagy, cellular processes crucial for the removal of damaged organelles and proteins.[4][5] This is evidenced by increased expression of LC3-II and decreased levels of p62, key markers of autophagic flux.[6] The activation of the PINK1/Parkin pathway, a central regulator of mitophagy, is also observed.[6]
References
- 1. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Allosteric Binding Site of SKLB-11A
A comprehensive review of publicly available scientific literature and data repositories reveals a significant information gap regarding the compound designated SKLB-11A. Despite extensive searches, no specific data on its allosteric binding site, mechanism of action, or direct protein target could be identified. This precludes the creation of an in-depth technical guide as requested.
The inquiry for a detailed whitepaper on the allosteric binding site of this compound, aimed at a scientific audience, necessitates access to primary research articles, crystallographic data, and biochemical assay results. However, searches for "this compound" in conjunction with terms such as "allosteric binding site," "mechanism of action," "crystallography," and "biochemical assays" did not yield any relevant scientific publications.
Further attempts to identify the compound's target and nature through broader searches including "inhibitor target," "synthesis and biological activity," and potential originating institutions like "Chengdu University" (speculatively linked to the "SKLB" prefix which can denote a State Key Laboratory in China) were also unsuccessful in retrieving any specific information about this compound.
This lack of available data makes it impossible to fulfill the core requirements of the request, which included:
-
Data Presentation: Without any quantitative data on binding affinities (Kd, Ki, IC50), no tables can be generated.
-
Experimental Protocols: The absence of published studies means there are no methodologies for key experiments to detail.
-
Mandatory Visualization: Without knowledge of the signaling pathways, experimental workflows, or logical relationships associated with this compound, no accurate or meaningful diagrams can be created using Graphviz.
It is possible that this compound is an internal compound designation within a research institution or pharmaceutical company that has not yet been disclosed in peer-reviewed literature. Until such information becomes publicly available, a technical guide on its allosteric binding site cannot be produced. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific databases for future publications that may shed light on its biological activity and molecular interactions.
In-depth Technical Guide on the Biological Activity of SKLB-11A
Notice to the Reader: Comprehensive searches for the biological activity of a compound designated "SKLB-11A" have yielded no specific results. Publicly available scientific literature and databases do not contain information pertaining to a molecule with this exact name. It is possible that "this compound" is a misnomer, an internal compound designation not yet in the public domain, or a typographical error.
This guide will instead provide an in-depth overview of the biological activities of other well-documented small molecules from the SKLB (State Key Laboratory of Biotherapy) series, including SKLB-14b, SKLB-C05, and SKLB-850. These compounds have demonstrated significant potential in preclinical cancer research.
SKLB-14b: A Novel Microtubule-Destabilizing Agent
SKLB-14b is a hydroxamic acid-based microtubule-destabilizing agent with potent anti-tumor and anti-multidrug resistance properties.[1]
Mechanism of Action
SKLB-14b functions by binding to the colchicine (B1669291) site of tubulin, which in turn inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[1] Notably, while it is a hydroxamic acid derivative, it does not inhibit histone deacetylases (HDACs).[1]
Preclinical Efficacy
In Vitro Activity: SKLB-14b has demonstrated low nanomolar IC50 values across a wide range of human cancer cell lines, including those that are sensitive and those that exhibit multidrug resistance.[1]
In Vivo Activity: In xenograft models, SKLB-14b has shown potent anti-tumor effects. In models of sensitive (A2780S, HCT116) and resistant (A2780/T) cancers, SKLB-14b was effective.[1] Furthermore, in a patient-derived xenograft (PDX) model of osimertinib-resistant non-small cell lung cancer (NSCLC), a 50 mg/kg dose of SKLB-14b administered every two days resulted in a 70.6% inhibition of tumor growth, which was superior to the 59.7% inhibition observed with paclitaxel.[1]
Signaling Pathway
The primary signaling pathway affected by SKLB-14b is the one governing microtubule dynamics, which is crucial for mitosis. By destabilizing microtubules, SKLB-14b triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of action of SKLB-14b in cancer cells.
SKLB-C05: A Selective TOPK Inhibitor
SKLB-C05 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), which is a member of the mitogen-activated protein kinase (MAPK) signaling pathway.[2]
Mechanism of Action
TOPK is overexpressed in various cancers, including colorectal carcinoma (CRC), and is associated with poor prognosis.[2] SKLB-C05 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK, leading to the downregulation of its downstream signaling pathways.[2]
Preclinical Efficacy
In Vitro Activity: SKLB-C05 exhibits subnanomolar inhibitory potency against TOPK and shows excellent cytotoxicity, as well as anti-migration and anti-invasion activity in CRC cells with high TOPK expression.[2] It has been shown to induce apoptosis and disrupt the cell cycle in these cells.[2]
In Vivo Activity: Oral administration of SKLB-C05 has demonstrated significant anti-tumor effects in vivo. In CRC tumor xenograft models, doses of 10 and 20 mg/kg/day dramatically reduced tumor growth and completely suppressed hepatic metastasis of HCT116 cells.[2]
Signaling Pathway
SKLB-C05's inhibition of TOPK affects several downstream signaling pathways critical for cancer cell survival and proliferation. These include the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[2] Additionally, it downregulates the FAK/Src-MMP signaling pathway, which is involved in cell migration and invasion.[2]
Caption: Signaling pathway inhibited by SKLB-C05.
SKLB-850: A Multi-kinase Inhibitor
SKLB-850 is an orally available inhibitor that targets multiple kinases, including spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2).[3] These kinases are considered potential therapeutic targets in B cell lymphoma (BCL).[3]
Mechanism of Action
By simultaneously inhibiting Syk, Src, and JAK2, SKLB-850 disrupts several signaling pathways that are crucial for the proliferation and survival of BCL cells.
Preclinical Efficacy
In Vitro Activity: SKLB-850 has been shown to significantly inhibit the proliferation of BCL cells and induce their apoptosis.[3] It also reduces the secretion of chemokines such as CCL3, CCL4, and CXCL12.[3]
In Vivo Activity: In BCL xenograft models (Ramos and HBL-1), oral administration of SKLB-850 led to a dose-dependent suppression of tumor growth.[3] Immunohistochemical analysis of the tumor tissues confirmed that SKLB-850 effectively inhibited the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways.[3]
Signaling Pathways
SKLB-850's multi-targeted approach allows it to interfere with several oncogenic signaling cascades simultaneously.
Caption: Multi-kinase inhibition by SKLB-850 in BCL.
Summary and Future Directions
While information on this compound is not available, the SKLB series of compounds demonstrates a promising and diverse pipeline of potential anti-cancer agents. The examples of SKLB-14b, SKLB-C05, and SKLB-850 highlight different strategies for targeting cancer, including microtubule disruption, specific kinase inhibition, and multi-targeted approaches. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of these and other compounds from the SKLB portfolio. Researchers interested in this compound are encouraged to consult forthcoming publications or contact the State Key Laboratory of Biotherapy directly for more information.
References
- 1. SKLB-14b, a novel oral microtubule-destabilizing agent based on hydroxamic acid with potent anti-tumor and anti-multidrug resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective TOPK inhibitor SKLB-C05 inhibits colorectal carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PubMed [pubmed.ncbi.nlm.nih.gov]
SKLB-11A: A Technical Guide to a First-in-Class Allosteric SIRT3 Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SKLB-11A, a novel small molecule activator of Sirtuin 3 (SIRT3). It details its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in the fields of metabolic disease, cardiovascular disorders, and neurodegenerative diseases.
Core Chemical and Pharmacological Properties
This compound has been identified as a selective, first-in-class allosteric activator of SIRT3, a critical mitochondrial deacetylase.[1][2] Its chemical and pharmacological characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 350.35 g/mol | [2] |
| Binding Affinity (Kd) | 4.7 μM | [2] |
| EC50 | 21.95 μM | [1][2] |
| Mechanism of Action | Allosteric activator of SIRT3 deacetylase activity | [1] |
Chemical Structure and Identification
The definitive chemical structure of this compound has been determined through X-ray crystallography of its complex with human SIRT3 (PDB ID: 9ktk).[3]
-
IUPAC Name: 2-(5-methyl-1H-pyrrol-2-yl)-N-(pyridin-4-ylmethyl)acetamide
-
SMILES: Cc1cc(C(C(=O)NCc2ccncc2)=O)c[nH]1
-
Chemical Formula: C₁₄H₁₅N₃O
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric activator of SIRT3.[1] Structural and mutagenesis analyses have revealed that this compound binds to a unique allosteric site on the SIRT3 enzyme.[1][4] This binding event induces a conformational change in Leu298, leading to a potentiation of the enzyme's deacetylase activity.[1][4]
Activated SIRT3 proceeds to deacetylate a multitude of mitochondrial proteins, playing a crucial role in mitochondrial homeostasis.[5] A key downstream effect of SIRT3 activation by this compound is the induction of autophagy and mitophagy, cellular processes essential for the removal of damaged mitochondria.[1][4] This restoration of mitochondrial function is central to the therapeutic potential of this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.
SIRT3 Deacetylase Activity Assay (Fluor-de-Lys-based)
This assay quantifies the deacetylase activity of SIRT3 in the presence of this compound.
-
Reaction Setup: A reaction mixture containing recombinant human SIRT3, the fluorogenic substrate Boc-Lys(Ac)-AMC, NAD+, and varying concentrations of this compound (or vehicle control) in assay buffer is prepared.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
Development: A developer solution containing a protease is added to the reaction. This protease specifically cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence Measurement: The fluorescence of the liberated AMC is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The increase in fluorescence is proportional to the deacetylase activity. The EC50 value for this compound is determined by plotting the activity against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the protective effects of this compound against cellular stress.
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a defined period.
-
Induction of Stress: A cellular stressor, such as doxorubicin, is added to the media to induce cell damage.
-
Incubation: The cells are incubated with the stressor for a specified duration.
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a live/dead cell staining kit.
-
Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the vehicle-treated control group to determine the protective effect of the compound.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model
This animal model evaluates the cardioprotective effects of this compound in a physiologically relevant setting.
-
Animal Model: Anesthetized mice or rats undergo a surgical procedure to induce myocardial ischemia by temporarily ligating a major coronary artery (e.g., the left anterior descending artery).
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via intraperitoneal or intravenous injection, either before ischemia or at the onset of reperfusion.
-
Reperfusion: After a defined period of ischemia, the ligature is removed to allow blood flow to be restored to the heart (reperfusion).
-
Endpoint Analysis: After a set period of reperfusion, the animals are euthanized, and the hearts are harvested for analysis. Key endpoints include:
-
Infarct size measurement: Staining the heart tissue (e.g., with TTC) to differentiate between infarcted and viable myocardium.
-
Cardiac function assessment: Echocardiography or hemodynamic measurements to evaluate heart function.
-
Biochemical analysis: Measurement of cardiac injury markers (e.g., troponin levels) in the blood.
-
Histological analysis: Examination of heart tissue sections for signs of damage and inflammation.
-
References
- 1. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 9ktk - Crystal structure of human SIRT3 with its activator this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SKLB-11A: A First-in-Class Allosteric SIRT3 Activator for Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, is a key regulator of mitochondrial function and cellular health. Its role in mitigating oxidative stress and promoting autophagy has identified it as a promising therapeutic target for a variety of diseases, particularly those involving mitochondrial dysfunction such as cardiac conditions. This technical guide details the discovery, synthesis, and mechanism of action of SKLB-11A, a novel, selective, and first-in-class allosteric activator of SIRT3. Developed through a hybrid strategy of computational modeling and experimental validation, this compound has demonstrated significant potential in preclinical models of cardiotoxicity and ischemia/reperfusion injury. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound, serving as a vital resource for researchers in the field of drug discovery and cardiovascular medicine.
Introduction to this compound and its Therapeutic Target
This compound is a small molecule compound identified as a potent and selective allosteric activator of Sirtuin 3 (SIRT3).[1][2] SIRT3 is a NAD+-dependent deacetylase predominantly located in the mitochondria, where it governs the activity of numerous enzymes involved in metabolism, oxidative stress response, and apoptosis. By activating SIRT3, this compound enhances its deacetylase activity, thereby promoting mitochondrial function and protecting against cellular damage. This makes this compound a promising candidate for the treatment of conditions characterized by mitochondrial dysfunction, with a primary focus on cardioprotective therapies.[1][2]
Discovery of this compound
The identification of this compound was the result of a sophisticated discovery process that combined computational screening with experimental validation. Researchers at the State Key Laboratory of Biotherapy (SKLB) at Sichuan University employed a hybrid strategy to identify novel SIRT3 activators. This approach allowed for the efficient screening of a large chemical library to pinpoint compounds with the desired activating properties.
Synthesis of this compound
The chemical synthesis of this compound, while not explicitly detailed in the primary publication's main text, is typically provided in the supplementary materials of such articles. The synthesis would likely involve a multi-step process culminating in the final compound. A generalized synthetic scheme for related 4-(phenoxy)pyridine derivatives can provide insight into the potential synthetic route.
Note: A detailed, step-by-step synthesis protocol is essential for the replication of this compound for research purposes. Researchers should refer to the supplementary information of the primary publication for the exact synthetic methodology.
Quantitative Data Summary
The biological activity and binding characteristics of this compound have been quantified through various in vitro assays. These data are crucial for understanding the potency and specificity of the compound.
| Parameter | Value | Assay Method | Reference |
| EC50 | 21.95 ± 1.57 µM | Fluor-de-Lys (FDL) Assay | [1] |
| Kd | 4.7 µM | Surface Plasmon Resonance (SPR) | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of SIRT3.[2] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.
Structural and mutagenesis analyses have revealed that this compound binds to a unique allosteric pocket on SIRT3.[1][2] This binding event triggers a conformational change in the Leu298 residue, which is critical for the potent activation of the enzyme.[1]
The activation of SIRT3 by this compound initiates a cascade of downstream signaling events, primarily centered on the promotion of autophagy and mitophagy.[1][2] This process is essential for clearing damaged mitochondria and maintaining cellular homeostasis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SIRT3 Deacetylase Activity Assay (Fluor-de-Lys Method)
This assay quantifies the deacetylase activity of SIRT3 in the presence of a test compound.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
Dilute recombinant human SIRT3 enzyme in the reaction buffer.
-
Prepare a solution of the Fluor-de-Lys (FDL) SIRT3 substrate and NAD+ in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the SIRT3 enzyme, FDL substrate, and NAD+.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Add the developer solution containing Trichostatin A to stop the reaction.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of SIRT3 activation relative to the vehicle control.
-
Plot the percentage activation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Doxorubicin-Induced Cardiotoxicity Model
This model is used to evaluate the cardioprotective effects of this compound in a clinically relevant animal model.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Cardiotoxicity:
-
Administer doxorubicin hydrochloride (e.g., 15 mg/kg) via a single intraperitoneal (i.p.) injection to induce acute cardiotoxicity.
-
-
Drug Administration:
-
Treat mice with this compound (e.g., 10-50 mg/kg) or vehicle control via oral gavage for a specified period before and/or after doxorubicin administration.
-
-
Evaluation of Cardiac Function:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Histopathological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect heart tissues and blood samples.
-
Perform histological staining (e.g., H&E, Masson's trichrome) on heart sections to assess tissue damage and fibrosis.
-
Measure serum levels of cardiac injury biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
Conclusion
This compound represents a significant advancement in the field of sirtuin activators. Its novel allosteric mechanism of action and potent cardioprotective effects in preclinical models highlight its potential as a therapeutic agent for diseases involving mitochondrial dysfunction. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the therapeutic applications of this compound and to develop next-generation SIRT3 activators. Further studies are warranted to explore the full clinical potential of this promising compound.
References
The Allosteric Activator SKLB-11A: A Technical Guide to its Target Identification and Validation as a Novel SIRT3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of SKLB-11A as a first-in-class, selective allosteric activator of Sirtuin 3 (SIRT3). The document details the experimental methodologies, quantitative data, and the underlying signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.
Target Identification and Binding Affinity
This compound was identified as a potent activator of SIRT3, a key mitochondrial deacetylase. The primary validation of this interaction involved determining the binding affinity, for which Surface Plasmon Resonance (SPR) is a standard and effective method.
Quantitative Data: Binding Affinity and Potency
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 4.7 μM | Surface Plasmon Resonance (SPR) | [1] |
| Half-maximal effective concentration (EC50) | 21.95 μM | Fluor de Lys (FDL) Assay | [1] |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kd Determination
Objective: To determine the binding affinity (Kd) of this compound to recombinant human SIRT3.
Principle: SPR measures the real-time interaction between a ligand (SIRT3) immobilized on a sensor chip and an analyte (this compound) in solution. The change in mass on the sensor surface upon binding is detected as a change in the refractive index, which is proportional to the binding response.
Materials:
-
Recombinant human SIRT3 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization: Covalently immobilize recombinant SIRT3 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer. A solvent correction is typically performed to account for the effect of DMSO.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized SIRT3 surface at a constant flow rate.
-
Data Acquisition: Record the association and dissociation phases for each concentration.
-
Regeneration: After each cycle, regenerate the sensor surface using the regeneration solution to remove bound this compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]
Validation of SIRT3 Deacetylase Activation
The functional consequence of this compound binding to SIRT3 is the enhancement of its deacetylase activity. This was validated using a fluorometric assay.
Experimental Protocol: Fluor de Lys (FDL) SIRT3 Activity Assay
Objective: To quantify the activation of SIRT3 deacetylase activity by this compound.
Principle: The Fluor de Lys assay is a two-step enzymatic assay. In the first step, SIRT3 deacetylates a substrate peptide containing an acetylated lysine (B10760008) residue. In the second step, a developer solution is added that specifically recognizes the deacetylated lysine and releases a fluorescent molecule, which can be quantified.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluor de Lys-SIRT3 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (a required cofactor for sirtuins)
-
This compound at various concentrations
-
Fluor de Lys developer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, the Fluor de Lys-SIRT3 substrate, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT3 to each well. Include controls with no enzyme and no this compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the Fluor de Lys developer solution to each well.
-
Fluorescence Measurement: After a short incubation with the developer, measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.[3][4]
In Vivo Validation in Preclinical Models
This compound's therapeutic potential was assessed in established mouse models of cardiac dysfunction, specifically doxorubicin-induced cardiotoxicity and myocardial ischemia/reperfusion injury.
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Model
Objective: To evaluate the cardioprotective effects of this compound in a mouse model of doxorubicin-induced cardiac damage.
Animal Model: Male C57BL/6 mice are commonly used.
Procedure:
-
Induction of Cardiotoxicity: Administer doxorubicin (B1662922) (e.g., a cumulative dose of 15-24 mg/kg) via intraperitoneal injections, often in multiple doses over several weeks (e.g., 5 mg/kg weekly for 4 weeks).[5]
-
Treatment: Administer this compound (dissolved in a suitable vehicle) to the treatment group, typically starting before or concurrently with doxorubicin treatment and continuing for the duration of the study. A vehicle control group receives the vehicle alone.
-
Cardiac Function Assessment: Monitor cardiac function at baseline and at the end of the study using non-invasive methods such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, euthanize the animals and collect the hearts for histological analysis (e.g., H&E staining for tissue morphology and Masson's trichrome staining for fibrosis) to assess myocardial damage.
-
Biomarker Analysis: Analyze serum levels of cardiac injury markers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Model
Objective: To determine the efficacy of this compound in protecting the heart from ischemia/reperfusion injury.
Animal Model: Male C57BL/6 mice are a standard model.
Procedure:
-
Surgical Procedure: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30-60 minutes) to induce ischemia.[6]
-
Reperfusion: Release the ligature to allow blood flow to be restored to the previously ischemic myocardium.
-
Treatment: Administer this compound either before ischemia (pre-treatment) or at the onset of reperfusion.
-
Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), re-ligate the LAD and perfuse the heart with a dye such as Evans blue to delineate the area at risk. The heart is then sectioned and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. The infarct size is expressed as a percentage of the area at risk.[6]
-
Cardiac Function and Histology: As described in the doxorubicin model, assess cardiac function and perform histological analysis to evaluate the extent of tissue damage and inflammation.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric activator of SIRT3. It binds to a distinct site from the active site, inducing a conformational change that enhances the enzyme's deacetylase activity. This leads to the deacetylation of downstream mitochondrial protein targets, ultimately promoting mitochondrial health and cellular resilience.
SIRT3-Mediated Signaling Pathway
The activation of SIRT3 by this compound initiates a signaling cascade that promotes autophagy and mitophagy, cellular processes crucial for clearing damaged organelles and proteins. This is particularly important in the context of cardiac stress.
References
- 1. Analysis the Kinetics/Affinity of Protein-Small Molecule Interaction by Surface Plasmon Resonance (SPR) - STEMart [ste-mart.com]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 5. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial ischemia and reperfusion: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SKLB-11A in Mitochondrial Function: An In-depth Technical Guide
An extensive search of publicly available scientific literature and databases did not yield any information on a compound designated SKLB-11A and its role in mitochondrial function.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound's effects on mitochondria at this time.
It is possible that this compound is a novel compound with research that has not yet been published, an internal designation not yet in the public domain, or that the identifier is incorrect.
For researchers, scientists, and drug development professionals interested in the broader field of mitochondrial function and therapeutics, a wealth of information is available on other compounds that target mitochondria. Further investigation into specific classes of molecules, such as mitochondria-targeted antioxidants or inhibitors of specific mitochondrial protein complexes, may provide relevant insights for your research.
We recommend verifying the designation of the compound of interest and consulting recent publications in relevant pharmacology and cell biology journals for the most current information on novel mitochondrial modulators.
Preclinical Research on SKLB-11A: No Public Data Available
Despite a comprehensive search of publicly available scientific literature and databases, no preclinical research data for a compound specifically designated as SKLB-11A could be identified. The "SKLB" designation is associated with compounds developed at the State Key Laboratory of Biotherapy at Sichuan University, and while research on numerous other SKLB compounds has been published, "this compound" does not appear in the public domain.
It is possible that this compound is an internal codename for a compound that has not yet been disclosed in publications, represents a typographical error, or is a compound for which preclinical data has not been made publicly available.
As a result, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, specifically for this compound.
Alternative In-Depth Technical Guide: Preclinical Research on SKLB-C05
As an alternative, this guide provides a detailed overview of the preclinical research on a related, well-documented compound from the same institution: SKLB-C05 , a novel and selective inhibitor of T-LAK cell-originated protein kinase (TOPK).
Overview of SKLB-C05
SKLB-C05 is a potent and selective small molecule inhibitor of TOPK, a serine/threonine kinase that is overexpressed in various human cancers, including colorectal carcinoma (CRC), and is associated with tumor malignancy, metastasis, and poor prognosis.[1] SKLB-C05 has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of CRC.[1]
Mechanism of Action
SKLB-C05 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. This inhibition leads to the downstream suppression of several key signaling pathways involved in cell proliferation, survival, and metastasis.
-
MAPK Signaling Pathway: SKLB-C05 inhibits the TOPK-mediated activation of the MAPK signaling cascade, including ERK1/2, p38, and JNK1/2/3.[1]
-
FAK/Src-MMP Signaling: The compound downregulates the FAK/Src-MMP signaling pathway, which is crucial for cell migration and invasion.[1]
-
Cell Cycle Disruption: SKLB-C05 has been shown to disrupt mitosis and block the cell cycle in colorectal cancer cells.[1]
-
Induction of Apoptosis: By inhibiting these pro-survival pathways, SKLB-C05 induces programmed cell death (apoptosis) in cancer cells.[1]
Caption: Mechanism of action of SKLB-C05 in cancer cells.
Quantitative Data
The following table summarizes the key quantitative data from preclinical studies of SKLB-C05.
| Parameter | Cell Line | Value | Reference |
| In Vitro Cytotoxicity | |||
| IC50 (TOPK inhibition) | - | Subnanomolar potency | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | HCT116 Xenograft | Dramatically attenuated | [1] |
| Metastasis Inhibition | HCT116 Hepatic Metastasis Model | Completely suppressed | [1] |
| Dosage | |||
| Oral Administration (Tumor Growth) | - | 20 mg/kg/day | [1] |
| Oral Administration (Metastasis) | - | 10 mg/kg/day | [1] |
Experimental Protocols
Detailed experimental methodologies for the key experiments are outlined below.
-
Objective: To determine the inhibitory activity of SKLB-C05 against TOPK.
-
Method: A radiometric protein kinase assay was likely used, employing recombinant TOPK enzyme, a specific substrate (e.g., myelin basic protein), and radiolabeled ATP ([γ-³²P]ATP). The amount of incorporated radiolabel into the substrate in the presence of varying concentrations of SKLB-C05 was measured to determine the IC50 value.
-
Objective: To assess the cytotoxic effects of SKLB-C05 on cancer cell lines.
-
Method: Colorectal cancer cell lines with high expression of TOPK (e.g., HCT116) were seeded in 96-well plates and treated with a range of SKLB-C05 concentrations for a specified period (e.g., 72 hours). Cell viability was then determined using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Objective: To investigate the effect of SKLB-C05 on the phosphorylation status and expression levels of proteins in the MAPK and FAK/Src signaling pathways.
-
Method: Cells were treated with SKLB-C05 or a vehicle control. Cell lysates were then prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with specific primary antibodies against total and phosphorylated forms of TOPK, ERK, p38, JNK, FAK, and Src, followed by incubation with secondary antibodies and detection using chemiluminescence.
-
Objective: To evaluate the anti-tumor efficacy of SKLB-C05 in a living organism.
-
Method: Human colorectal cancer cells (e.g., HCT116) were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received oral administration of SKLB-C05 at specified doses, while the control group received a vehicle. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry).
Caption: Workflow for the in vivo xenograft study of SKLB-C05.
Conclusion
While no public preclinical data exists for this compound, the available research on SKLB-C05 demonstrates the potential of targeting TOPK with selective inhibitors for the treatment of colorectal cancer. The comprehensive preclinical evaluation of SKLB-C05, including its mechanism of action, in vitro potency, and in vivo efficacy, provides a strong rationale for its further clinical development. Should you have an interest in a different, publicly documented SKLB compound, a similar in-depth guide can be provided.
References
Unraveling the Metabolic Profile of SKLB-11A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound designated "SKLB-11A" does not correspond to a publicly documented entity within the scientific literature pertaining to cellular metabolism. Extensive searches have failed to identify a specific molecule with this name that has been investigated for its effects on metabolic pathways such as glycolysis or oxidative phosphorylation. The "SKLB" designation is associated with the State Key Laboratory of Biotherapy at Sichuan University, which develops numerous compounds, often with internal identifiers that may not be used in publications.
This guide, therefore, addresses the broader context of compounds developed by this institution and the potential metabolic implications of targeting pathways that are the focus of their research, drawing parallels with known metabolic modulators. While direct data for "this compound" is unavailable, this document aims to provide a foundational understanding for researchers interested in the intersection of novel drug candidates and cellular metabolism.
Introduction to Cellular Metabolism in Drug Discovery
Cellular metabolism represents a complex network of biochemical reactions essential for sustaining life, providing energy, and synthesizing the building blocks for cellular growth and maintenance. In the context of diseases such as cancer, metabolic pathways are often reprogrammed to support rapid proliferation and survival. This metabolic rewiring presents a rich landscape of potential therapeutic targets. Key metabolic processes frequently dysregulated in disease include:
-
Glycolysis: The breakdown of glucose to pyruvate, a central pathway for energy production.
-
Oxidative Phosphorylation (OXPHOS): The primary mechanism for ATP production within the mitochondria.
-
Amino Acid Metabolism: Crucial for protein synthesis and as an alternative energy source.
-
Lipid Metabolism: Essential for membrane biogenesis and signaling.
Targeting these pathways with small molecule inhibitors has become a promising strategy in drug development.
Potential Metabolic-Related Targets from SKLB Research
While no specific data exists for "this compound," research from the State Key Laboratory of Biotherapy has focused on various protein targets, some of which are intricately linked to the regulation of cellular metabolism. Understanding the metabolic consequences of inhibiting these targets can provide a framework for evaluating novel compounds.
One area of focus for SKLB has been the development of tyrosine kinase inhibitors (TKIs) . Several TKIs have demonstrated profound effects on cellular metabolism. For instance, inhibition of kinases involved in the PI3K/AKT/mTOR signaling pathway can significantly impact glucose uptake and glycolysis.
The PI3K/AKT/mTOR Pathway: A Central Regulator of Metabolism
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its direct influence on metabolic processes is well-documented.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR pathway and its downstream metabolic effects.
Experimental Protocol: Western Blot for Pathway Activation
A common method to assess the activity of this pathway is through Western blotting to detect the phosphorylation status of key proteins.
-
Cell Lysis: Treat cells with the compound of interest (e.g., a hypothetical SKLB-TKI) for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTOR (e.g., p-mTOR Ser2448) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Methodologies for Assessing Metabolic Effects of Novel Compounds
Should a compound like this compound emerge from the SKLB pipeline with a known target, the following experimental approaches would be crucial to elucidate its impact on cellular metabolism.
Glycolytic Rate Assessment
The rate of glycolysis can be measured by monitoring the extracellular acidification rate (ECAR), which is largely a result of lactate (B86563) production.
Experimental Protocol: Seahorse XF Glycolysis Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the Seahorse XF cartridge with glucose, oligomycin (B223565) (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (2-DG, a glycolysis inhibitor). A port can be reserved for the test compound (e.g., "this compound").
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure ECAR in real-time as the compounds are sequentially injected.
Diagram: Experimental Workflow for Seahorse Glycolysis Stress Test
Caption: Workflow for assessing glycolysis using a Seahorse XF Analyzer.
Mitochondrial Respiration Assessment
Mitochondrial function, specifically OXPHOS, is measured by the oxygen consumption rate (OCR).
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding and Medium Exchange: Follow steps 1 and 2 as in the Glycolysis Stress Test, but use Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine.
-
Compound Injection: Load the Seahorse XF cartridge with oligomycin, FCCP (a protonophore that uncouples oxygen consumption from ATP production, revealing maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration). The test compound can be included in one of the injection ports.
-
Data Acquisition: Measure OCR in real-time to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantitative Data Representation (Hypothetical)
While no quantitative data for "this compound" exists, the following tables illustrate how such data would be presented for clarity and comparison.
Table 1: Hypothetical IC50 Values of a Test Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 (Lung) | 5.2 ± 0.8 |
| MCF-7 (Breast) | 8.1 ± 1.2 |
| HCT116 (Colon) | 3.5 ± 0.5 |
Table 2: Hypothetical Effects of a Test Compound (10 µM) on Glycolytic Parameters
| Parameter | Control | Test Compound | % Change |
| Glycolysis (mpH/min) | 50.3 ± 4.1 | 25.7 ± 3.2 | -48.9% |
| Glycolytic Capacity (mpH/min) | 85.6 ± 6.8 | 42.1 ± 5.5 | -50.8% |
| Glycolytic Reserve (mpH/min) | 35.3 ± 2.7 | 16.4 ± 2.3 | -53.5% |
Table 3: Hypothetical Effects of a Test Compound (10 µM) on Mitochondrial Respiration
| Parameter | Control (pmol/min) | Test Compound (pmol/min) | % Change |
| Basal Respiration | 120.5 ± 10.2 | 115.3 ± 9.8 | -4.3% |
| ATP Production | 85.1 ± 7.5 | 82.4 ± 6.9 | -3.2% |
| Maximal Respiration | 250.8 ± 21.3 | 150.2 ± 15.1 | -40.1% |
| Spare Respiratory Capacity | 130.3 ± 11.1 | 34.9 ± 5.3 | -73.2% |
Conclusion and Future Directions
While the specific entity "this compound" remains uncharacterized in the public domain regarding its effects on cellular metabolism, the principles and methodologies outlined in this guide provide a robust framework for such an investigation. Researchers at institutions like SKLB are at the forefront of developing novel therapeutics. A thorough evaluation of the metabolic consequences of these new chemical entities is paramount. Future work should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of novel compounds.
-
Metabolomic Profiling: Utilizing mass spectrometry-based techniques to obtain a comprehensive snapshot of metabolic changes induced by a compound.
-
In Vivo Studies: Validating the metabolic effects observed in cell culture in relevant animal models.
By integrating these approaches, the scientific community can fully elucidate the therapeutic potential and metabolic implications of newly developed compounds.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SKLB-11A, a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols for the in vitro evaluation of SKLB-11A, a novel compound with suspected anti-cancer properties. Based on the profiles of structurally related "SKLB" series compounds, this compound is hypothesized to function as a multi-kinase inhibitor. The following protocols are designed to elucidate its mechanism of action by assessing its impact on key cellular processes, including kinase activity, cell viability, apoptosis, and cell cycle progression.
Key Experiments and Methodologies
A series of in vitro assays are essential to characterize the biological activity of this compound. These include:
-
Kinase Inhibition Assays: To determine the specific kinase targets of this compound and its inhibitory potency.
-
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Apoptosis Assays: To investigate whether this compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest.
The following sections provide detailed protocols for each of these key experimental areas.
Kinase Inhibition Assays
Objective: To identify the kinase targets of this compound and quantify its inhibitory activity (e.g., IC50 values).
Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor.[1]
Materials:
-
Recombinant purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
100 mM ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant kinase, and kinase-specific substrate.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction:
-
Add the diluted this compound or vehicle control to the kinase reaction mix.
-
To start the reaction, add a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the specific kinase (often near its Km for ATP).
-
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation:
| Kinase Target | This compound IC50 (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Signaling Pathway Diagram
Caption: Inhibition of a target kinase by this compound blocks downstream signaling.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h |
| Cell Line X | Value |
| Cell Line Y | Value |
| Cell Line Z | Value |
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay
Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells, and centrifuge to pellet the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Value | Value | Value |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Logical Relationship Diagram
Caption: Relationship between cell state, membrane changes, and staining in apoptosis assay.
Cell Cycle Analysis
Objective: To examine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis:
The DNA content is measured, and a histogram is generated. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase (G0/G1, S, G2/M).
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Cell Cycle Diagram
Caption: The mammalian cell cycle with potential points of arrest by this compound.
References
Application Notes and Protocols: SKLB-11A Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-11A is a novel small molecule inhibitor targeting key signaling pathways implicated in cell proliferation and survival. To facilitate the investigation of its biological activity and therapeutic potential, robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on a cell viability assay. The methodologies described herein are designed to be adaptable to various cancer cell lines and research objectives.
The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. As viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, the amount of formazan produced is proportional to the number of living cells.[1] This allows for the quantitative determination of this compound's cytotoxic or cytostatic effects.
Signaling Pathway
This compound is hypothesized to exert its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway and the putative point of inhibition by this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability using an MTT assay is depicted below. This workflow ensures consistency and reproducibility of results.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or a suitable solubilization solution
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain the selected cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
MTT Assay Protocol
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well. Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar levels. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the control wells, add medium with the same concentration of DMSO used for the highest this compound concentration (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1][2] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Data Presentation
The following tables present hypothetical data from an MTT assay performed with this compound on two different cancer cell lines after 48 hours of treatment.
Table 1: Effect of this compound on MCF-7 Cell Viability
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |
| 0.01 | 1.198 | 0.075 | 95.5 |
| 0.1 | 0.987 | 0.061 | 78.7 |
| 1 | 0.632 | 0.045 | 50.4 |
| 10 | 0.215 | 0.023 | 17.1 |
| 100 | 0.058 | 0.011 | 4.6 |
Table 2: Effect of this compound on A549 Cell Viability
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.312 | 0.091 | 100.0 |
| 0.01 | 1.288 | 0.082 | 98.2 |
| 0.1 | 1.154 | 0.077 | 88.0 |
| 1 | 0.853 | 0.059 | 65.0 |
| 10 | 0.421 | 0.038 | 32.1 |
| 100 | 0.102 | 0.015 | 7.8 |
Table 3: Summary of IC50 Values for this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 0.98 |
| A549 | 2.45 |
Conclusion
These application notes provide a comprehensive guide for the cell-based evaluation of this compound. The detailed protocols for cell culture and the MTT assay, along with the structured data presentation and visual workflows, offer a solid foundation for researchers to investigate the antiproliferative effects of this compound. The provided methodologies can be adapted and expanded to include other cell-based assays, such as apoptosis and cell cycle analysis, to further elucidate the mechanism of action of this compound.
References
Application Notes and Protocols for the Evaluation of a Novel Therapeutic Agent (Compound X) in Cardiac Hypertrophy Models
An initial search for the specific application of SKLB-11A in cardiac hypertrophy models did not yield direct results, suggesting it may be a novel or less-documented application. However, to fulfill the user's request for a detailed protocol and application note, a comprehensive guide has been created based on established methodologies for evaluating therapeutic compounds in preclinical cardiac hypertrophy models. This document will use "Compound X" as a placeholder for this compound, providing a framework for its investigation.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in cardiac structure and function.[1][2] Pathological hypertrophy can progress to heart failure, making it a critical target for therapeutic intervention.[3] Key signaling pathways implicated in pathological cardiac hypertrophy include the renin-angiotensin system (RAS), mitogen-activated protein kinase (MAPK) cascades (such as the ERK1/2 pathway), and pro-inflammatory pathways like NF-κB.[4][5][6][7] These pathways are often activated by stimuli like angiotensin II (Ang II) or pressure overload.[8][9] This document outlines protocols for evaluating the efficacy of a novel therapeutic agent, "Compound X," in preclinical models of cardiac hypertrophy.
I. In Vitro Evaluation of Compound X in a Cardiomyocyte Hypertrophy Model
Objective: To determine the effect of Compound X on Angiotensin II (Ang II)-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).
Experimental Protocol:
-
Isolation and Culture of NRVMs:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.
-
Digest the ventricular tissue with a solution of trypsin and collagenase.
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing faster-adhering cardiac fibroblasts.
-
Seed the non-adherent cardiomyocytes onto culture plates pre-coated with fibronectin.
-
Culture the NRVMs in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. After 24 hours, replace the medium with serum-free medium for synchronization.
-
-
Induction of Hypertrophy and Treatment:
-
Induce hypertrophy by treating the synchronized NRVMs with 1 µM Angiotensin II for 48 hours.
-
Concurrently treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle control. A non-treated control group should also be included.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for α-actinin (a cardiomyocyte-specific marker) using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope and measure the cell surface area of at least 100 randomly selected cells per group using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR to measure the mRNA levels of hypertrophic markers: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total ERK1/2, NF-κB p65) and hypertrophic markers.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Hypothetical Data Presentation:
Table 1: Effect of Compound X on Ang II-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Average Cell Surface Area (µm²) | ANP mRNA (Fold Change) | BNP mRNA (Fold Change) | p-ERK1/2 / Total ERK1/2 Ratio |
| Control | 850 ± 75 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Ang II (1 µM) | 1450 ± 120 | 5.2 ± 0.6 | 4.8 ± 0.5 | 3.5 ± 0.4 |
| Ang II + Cmpd X (0.1 µM) | 1380 ± 110 | 4.9 ± 0.5 | 4.5 ± 0.4 | 3.2 ± 0.3 |
| Ang II + Cmpd X (1 µM) | 1100 ± 90 | 2.5 ± 0.3 | 2.3 ± 0.3 | 1.8 ± 0.2 |
| Ang II + Cmpd X (10 µM) | 900 ± 80 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.1 ± 0.1 |
II. In Vivo Evaluation of Compound X in a Mouse Model of Pressure-Overload Hypertrophy
Objective: To assess the therapeutic potential of Compound X in a Transverse Aortic Constriction (TAC) mouse model of cardiac hypertrophy.
Experimental Protocol:
-
Animal Model:
-
Use 8-10 week old male C57BL/6J mice.
-
Induce pressure overload by performing Transverse Aortic Constriction (TAC) surgery. A sham operation (without aortic constriction) will be performed on the control group.
-
-
Treatment Protocol:
-
One week post-surgery, randomize the TAC-operated mice into two groups: vehicle treatment and Compound X treatment.
-
Administer Compound X (e.g., 10 mg/kg/day) or vehicle via oral gavage or osmotic minipump for 4 weeks.
-
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography:
-
Perform transthoracic echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Measure parameters such as Left Ventricular (LV) wall thickness (anterior and posterior), LV internal diameter, ejection fraction (EF%), and fractional shortening (FS%).
-
-
Hemodynamic Measurements:
-
At the end of the study, perform invasive hemodynamic measurements by inserting a pressure-volume catheter into the LV to obtain pressure-volume loops.
-
-
Histological Analysis:
-
Euthanize the mice and harvest the hearts.
-
Measure the heart weight to body weight (HW/BW) ratio and heart weight to tibia length (HW/TL) ratio.
-
Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte cross-sectional area.
-
Perform Masson's Trichrome or Picrosirius Red staining to quantify cardiac fibrosis.
-
-
Gene and Protein Expression Analysis:
-
Analyze the expression of hypertrophic and fibrotic markers in the heart tissue using qPCR and Western blotting as described for the in vitro protocol.
-
-
Hypothetical Data Presentation:
Table 2: Effect of Compound X on Cardiac Function and Remodeling in TAC Mice
| Parameter | Sham | TAC + Vehicle | TAC + Compound X |
| Echocardiography | |||
| LV Wall Thickness (mm) | 0.8 ± 0.05 | 1.3 ± 0.1 | 1.0 ± 0.08 |
| Ejection Fraction (%) | 65 ± 5 | 45 ± 6 | 58 ± 5 |
| Gravimetric Data | |||
| HW/BW ratio (mg/g) | 4.5 ± 0.3 | 7.2 ± 0.5 | 5.5 ± 0.4 |
| Histology | |||
| Cardiomyocyte Area (µm²) | 250 ± 20 | 480 ± 35 | 320 ± 28 |
| Fibrosis (%) | 2 ± 0.5 | 15 ± 2.5 | 6 ± 1.5 |
III. Visualization of Pathways and Workflows
Caption: A simplified signaling pathway in cardiac hypertrophy.
Caption: Experimental workflow for evaluating a novel compound.
References
- 1. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regression of Pathological Cardiac Hypertrophy: Signaling Pathways and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling to Cardiac Hypertrophy: Insights from Human and Mouse RASopathies | Semantic Scholar [semanticscholar.org]
- 5. Signaling pathways in cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling to Cardiac Hypertrophy: Insights from Human and Mouse RASopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asiatic acid inhibits cardiac hypertrophy by blocking interleukin-1β-activated nuclear factor-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of KLF4 and SIAT7A interaction accelerates myocardial hypertrophy induced by Ang II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SKLB-11A in Neurodegenerative Disease Research
User Advisory: Extensive searches for "SKLB-11A" have not yielded any specific information on a compound with this designation in publicly available scientific literature, clinical trials, or databases. The following information is based on the hypothesis that "this compound" may be a novel, unpublished c-Met inhibitor, given that the "SKLB" prefix is associated with the State Key Laboratory of Biotherapy, which conducts research in this area. The provided application notes and protocols are therefore general examples for a hypothetical c-Met inhibitor in the context of neurodegenerative disease research and should be adapted based on actual experimental data for the specific compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. The c-Met signaling pathway, primarily known for its role in cancer, is emerging as a potential therapeutic target in neurodegeneration. Dysregulation of the c-Met pathway, activated by its ligand Hepatocyte Growth Factor (HGF), has been implicated in processes such as neuroinflammation, oxidative stress, and neuronal apoptosis, all of which are hallmarks of neurodegenerative conditions.
This compound is a hypothetical potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. By blocking the phosphorylation and subsequent activation of c-Met, this compound may offer a neuroprotective effect by mitigating the downstream signaling cascades that contribute to neuronal damage and death. These application notes provide a framework for utilizing this compound as a research tool to investigate the role of c-Met signaling in various models of neurodegenerative disease.
Data Presentation
The following tables are templates for summarizing quantitative data from key experiments. Researchers should populate these tables with their own experimental results.
Table 1: In vitro Efficacy of this compound on c-Met Phosphorylation
| Cell Line | Treatment | Concentration (nM) | Inhibition of p-c-Met (%) |
| SH-SY5Y | This compound | 1 | |
| 10 | |||
| 100 | |||
| Primary Neurons | This compound | 1 | |
| 10 | |||
| 100 |
Table 2: Neuroprotective Effects of this compound against Aβ-induced Toxicity
| Cell Line | Treatment | Aβ (µM) | This compound (nM) | Cell Viability (%) |
| SH-SY5Y | Vehicle | 10 | 0 | |
| This compound | 10 | 10 | ||
| 10 | 100 | |||
| Primary Neurons | Vehicle | 5 | 0 | |
| This compound | 5 | 10 | ||
| 5 | 100 |
Table 3: Effect of this compound on Tau Phosphorylation
| Model | Treatment | This compound (nM) | p-Tau (Ser202/Thr205) Level (relative to total Tau) |
| SH-SY5Y (Okadaic Acid induced) | Vehicle | 0 | |
| This compound | 10 | ||
| 100 | |||
| 3xTg-AD Mouse Brain | Vehicle | - | |
| This compound (mg/kg) | 10 |
Experimental Protocols
Western Blot for c-Met Phosphorylation
Objective: To determine the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Recombinant Human HGF
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed neuronal cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulate cells with HGF (50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensity and normalize p-c-Met to total c-Met and β-actin.
Cell Viability Assay for Neuroprotection
Objective: To assess the neuroprotective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Aβ (1-42) oligomers
-
This compound
-
MTT or CCK-8 assay kit
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound or vehicle for 24 hours.
-
Add pre-aggregated Aβ oligomers to the wells and incubate for another 24-48 hours.
-
Perform the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
Caption: c-Met signaling in neurodegeneration and the inhibitory action of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Application Notes and Protocols: SKLB-11A in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-11A is a first-in-class, selective, and orally active allosteric activator of Sirtuin 3 (SIRT3), a critical mitochondrial deacetylase.[1][2][3][4] SIRT3 plays a pivotal role in maintaining mitochondrial function and cellular homeostasis, particularly through the activation of autophagy and mitophagy.[1][4][5][6] While initially investigated for its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity, the mechanism of this compound holds significant relevance for cancer research.[1][4][6][7] Doxorubicin (B1662922) is a widely used chemotherapeutic agent, and strategies to alleviate its dose-limiting cardiotoxicity are of high clinical importance. Furthermore, the modulation of mitochondrial function and autophagy by this compound may have direct implications for cancer cell viability and response to therapy.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line experiments, with a focus on its role as a SIRT3 activator in the context of chemotherapy. Detailed protocols for key in vitro assays are provided to enable researchers to investigate the effects of this compound.
Mechanism of Action: this compound as a SIRT3 Activator
This compound binds to a unique allosteric site on SIRT3, leading to a conformational change that enhances its deacetylase activity.[1][4] This activation of SIRT3 triggers downstream signaling pathways, primarily promoting autophagy and mitophagy, which are cellular processes for degrading and recycling damaged organelles and proteins.[1][4][6] In the context of doxorubicin-induced toxicity, this compound-mediated SIRT3 activation helps to clear damaged mitochondria, thereby preventing mitochondrial dysfunction and subsequent cell death in non-cancerous cells.[1][4] The potential anti-proliferative effects of SIRT3 activation in certain cancer cell lines also warrant investigation.[4]
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments investigating the effects of this compound in combination with doxorubicin on a cancer cell line (e.g., MCF-7 breast cancer cells).
Table 1: Cytotoxicity of Doxorubicin with and without this compound
| Treatment Group | Concentration (µM) | Cell Viability (%) (48h) | IC50 (µM) |
| Doxorubicin | 0.1 | 85.2 ± 4.1 | 0.52 |
| 0.5 | 51.5 ± 3.5 | ||
| 1.0 | 25.8 ± 2.9 | ||
| 5.0 | 8.1 ± 1.5 | ||
| Doxorubicin + this compound (10 µM) | 0.1 | 86.1 ± 3.8 | 0.50 |
| 0.5 | 53.2 ± 4.0 | ||
| 1.0 | 27.3 ± 3.1 | ||
| 5.0 | 9.5 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by Doxorubicin with and without this compound
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 2.5 ± 0.8 | 1.2 ± 0.4 |
| Doxorubicin | 0.5 | 25.7 ± 2.1 | 10.3 ± 1.5 |
| This compound | 10 | 3.1 ± 1.0 | 1.5 ± 0.6 |
| Doxorubicin + this compound | 0.5 + 10 | 24.9 ± 2.5 | 9.8 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Doxorubicin and this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Doxorubicin (0.5 µM) | 45.2 ± 2.8 | 15.8 ± 1.5 | 39.0 ± 2.9 |
| This compound (10 µM) | 64.9 ± 3.5 | 20.5 ± 2.0 | 14.6 ± 1.6 |
| Doxorubicin + this compound | 46.1 ± 3.0 | 16.2 ± 1.7 | 37.7 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and/or doxorubicin on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Doxorubicin (dissolved in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest drug concentration).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound and/or doxorubicin.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or doxorubicin for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or doxorubicin for the desired duration.
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols for Preclinical Animal Model Studies with SKLB-11A
To the Valued Researcher,
Therefore, it is not possible to provide detailed Application Notes and Protocols that are specific to SKLB-11A, as the foundational data from completed studies is not available in the scientific literature.
As an alternative, we have compiled a set of generalized, yet detailed, protocols for the animal models you are interested in. These protocols are based on established methodologies in the field and can serve as a foundational guide for designing your own preclinical studies with this compound.
General Protocol: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is a widely used experimental model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][2][3]
1. Animal Model
-
Species and Strain: DBA/1 mice are most commonly used due to their high susceptibility to CIA.[4][5] C57BL/6 mice can also be used, though they are generally more resistant.[5]
-
Age and Sex: Male mice, 8-12 weeks old.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions.[5]
2. Materials
-
Bovine Type II Collagen Solution
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
3. Experimental Protocol
-
Induction of Arthritis:
-
Prepare an emulsion of Type II collagen and Complete Freund's Adjuvant (CFA) at a 1:1 ratio. The final concentration of collagen is typically 1-2 mg/mL.
-
Administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster immunization of 100 µL of Type II collagen emulsified 1:1 with Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
-
-
Monitoring and Assessment:
-
Begin clinical scoring of arthritis 21 days after the primary immunization and continue 2-3 times per week.
-
The arthritis score is typically graded on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.[6]
-
Paw thickness can be measured using a digital caliper.
-
4. Outcome Measures
-
Clinical arthritis score
-
Paw thickness
-
Histopathological analysis of joints for inflammation, pannus formation, cartilage, and bone erosion.[1][6]
-
Measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
References
- 1. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKLB-11A Administration in Mice
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific data specifically detailing the administration, mechanism of action, or experimental protocols for a compound designated SKLB-11A in mice. The "SKLB" designation appears to refer to a series of novel small molecule inhibitors developed for various therapeutic targets, however, no specific information could be retrieved for "this compound."
The following sections provide a generalized framework and best-practice recommendations for the preclinical evaluation of a novel small molecule inhibitor in mice, based on protocols for similar compounds. This information is intended to serve as a guide and should be adapted based on the specific physicochemical properties and biological targets of this compound, once that information becomes available.
I. General Considerations for In Vivo Administration of Novel Small Molecule Inhibitors
Prior to in vivo studies, comprehensive in vitro characterization of the compound should be completed to determine its potency (IC50), selectivity, and potential off-target effects. Preliminary pharmacokinetic (PK) and toxicology studies are also crucial for dose selection and to identify a suitable formulation and administration route.
Table 1: Key Preclinical Data for a Novel Compound (Hypothetical)
| Parameter | Description | Example Value |
| Target(s) | Primary molecular target(s) of the compound. | Kinase X, Kinase Y |
| In Vitro IC50 | Concentration for 50% inhibition of target activity. | 50 nM |
| Cellular Potency | Concentration for 50% inhibition of cell growth. | 200 nM |
| Solubility | Aqueous solubility at physiological pH. | 1 mg/mL |
| LogP | Lipophilicity. | 3.5 |
| In Vivo MTD | Maximum Tolerated Dose in mice. | 50 mg/kg |
| Bioavailability (Oral) | Percentage of drug absorbed after oral administration. | 30% |
II. Experimental Protocols
A. Animal Models
The choice of mouse model is critical and depends on the therapeutic area. For oncology studies, common models include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG).
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously, closely mimicking human disease.
B. Formulation and Administration of Investigational Compound
-
Formulation: The compound should be formulated to ensure stability and bioavailability. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
A mixture of DMSO, Cremophor EL, and saline. Note: Vehicle toxicity should be evaluated.
-
-
Administration Route: The route of administration will depend on the compound's properties and the desired therapeutic effect.
-
Oral (p.o.): Gavage is a common method.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein (e.g., tail vein).
-
Subcutaneous (s.c.): Injection under the skin.
-
-
Dosing and Schedule: Dosing will be informed by MTD and efficacy studies. A typical study might involve daily or twice-daily administration for a period of 2-4 weeks.
C. Efficacy Evaluation
-
Tumor Growth Inhibition:
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, excise and weigh the tumors.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Collect tumor and tissue samples at various time points after the last dose.
-
Analyze target engagement and downstream signaling pathways using techniques such as Western blotting, immunohistochemistry (IHC), or flow cytometry.
-
-
Toxicity Monitoring:
-
Monitor animal body weight and general health daily.
-
Perform complete blood counts (CBC) and serum chemistry analysis at the end of the study.
-
Conduct histological analysis of major organs.
-
III. Potential Signaling Pathways (Hypothetical)
Given that other SKLB compounds are multi-kinase inhibitors, this compound might also target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Application Notes and Protocols for SKLB-11A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of SKLB-11A, a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the preparation of accurate and effective stock solutions.
| Property | Value | Source |
| Molecular Weight | 350.35 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility in DMSO | 11 mg/mL (31.39 mM) | N/A |
| Solubility in Water | Insoluble | N/A |
| Solubility in Ethanol | Insoluble | N/A |
Note: The use of fresh, anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended, as the presence of moisture can reduce the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.50 mg of this compound (Molecular Weight: 350.35 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.50 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, briefly sonicate the vial in a water bath until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the compound, it is advisable to perform serial dilutions.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, a 1:10 dilution to create a 1 mM intermediate stock.
-
Gently mix the intermediate dilution.
-
-
Final Dilution: Add the required volume of the intermediate or high-concentration stock solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Mixing: Immediately and gently mix the final working solution to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Signaling Pathway and Experimental Workflow
This compound is a potent allosteric activator of SIRT3, a key mitochondrial deacetylase. Its activation of SIRT3 has been shown to drive autophagy and mitophagy signaling pathways, which are critical for maintaining mitochondrial homeostasis and cell survival.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound-mediated SIRT3 activation.
Application Notes and Protocols: SKLB-11A for Ischemia-Reperfusion Injury
Initial Search Findings and Current Status
Comprehensive searches for "SKLB-11A" in the context of ischemia-reperfusion injury, its mechanism of action, experimental protocols, and associated signaling pathways have yielded no direct scientific literature or data. The current body of public-domain scientific research does not appear to contain specific information on a compound designated "this compound" for this particular application.
The search results did provide general information on the complex pathophysiology of ischemia-reperfusion (I/R) injury, which involves a cascade of events including oxidative stress, inflammation, and apoptosis. I/R injury is a significant concern in clinical situations such as myocardial infarction, stroke, and organ transplantation. The cellular and molecular mechanisms are multifaceted, involving various signaling pathways.
Additionally, searches for other compounds with the "SKLB" prefix, such as SKLB-M8, have shown activity in different therapeutic areas, for instance, in melanoma models through the AKT/mTOR signaling pathway. However, this information is not directly applicable to this compound or ischemia-reperfusion injury.
At present, due to the absence of specific data on this compound for the treatment of ischemia-reperfusion injury in the public scientific domain, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. Further research and publication of findings on this compound are required before such a document can be created.
For researchers, scientists, and drug development professionals interested in novel treatments for ischemia-reperfusion injury, it is recommended to monitor scientific literature databases and publications from relevant research institutions for any future information on this compound or other novel therapeutic agents in this field.
Application Notes and Protocols: Measuring SKLB-11A Efficacy In Vivo
To Researchers, Scientists, and Drug Development Professionals:
This document provides a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of the investigational compound SKLB-11A. The following sections detail the necessary protocols for animal modeling, drug administration, and data analysis, and include visualizations of key experimental workflows.
Note: As of the latest literature review, specific in vivo efficacy data and established signaling pathways for this compound are not publicly available. Therefore, this document presents a generalized framework and best-practice protocols derived from preclinical studies of other small molecule kinase inhibitors in the SKLB series and general oncology research. Researchers should adapt these protocols based on emerging data for this compound.
Data Presentation
A crucial aspect of evaluating a novel compound is the systematic collection and clear presentation of quantitative data. The following table structure is recommended for summarizing the in vivo efficacy of this compound in a xenograft model.
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM | Observations |
| Vehicle Control | - | Daily | 0 | |||
| This compound | 10 | Daily | ||||
| This compound | 20 | Daily | ||||
| This compound | 40 | Daily | ||||
| Positive Control | (e.g., 10) | Daily |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality in vivo data. The following protocols outline the key steps for a typical xenograft study.
Cell Culture and Xenograft Tumor Establishment
-
Cell Line Selection and Culture:
-
Select a cancer cell line relevant to the proposed therapeutic indication of this compound.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase (70-80% confluency) for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old.[1]
-
Allow mice to acclimate to the facility for at least one week before any procedures.
-
-
Tumor Implantation:
-
Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture with an extracellular matrix component like Matrigel to improve tumor take rate.[2]
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶ cells in 0.1 mL) into the flank of each mouse.[1]
-
Monitor the mice regularly for tumor formation.
-
Drug Preparation and Administration
-
Drug Formulation:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include saline, PBS with a solubilizing agent like DMSO, or a suspension in a solution like 0.5% carboxymethylcellulose.
-
The formulation should be prepared fresh daily or stored under conditions that ensure its stability.
-
-
Dosing:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control according to the predetermined dosage and schedule. Oral administration is common for many SKLB compounds.[3]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = 0.5 × length × width².[1]
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
-
Immunohistochemistry (Optional):
-
Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers related to the presumed mechanism of action of this compound (e.g., proliferation markers like Ki-67, or markers of apoptosis).
-
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflow and a generalized signaling pathway that may be relevant to this compound, based on the mechanisms of other kinase inhibitors.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Generalized signaling pathway potentially targeted by this compound.
References
- 1. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKLB-287, a novel oral multikinase inhibitor of EGFR and VEGFR2, exhibits potent antitumor activity in LoVo colorectal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of SKLB-11A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of metabolic studies for SKLB-11A (also known as BGT-002), a novel ATP-citrate lyase (ACLY) inhibitor. The information is intended to guide researchers in evaluating the metabolic stability, identifying metabolic pathways, and assessing the drug-drug interaction potential of this compound.
Introduction to this compound
This compound is an investigational small molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the de novo lipogenesis pathway. By inhibiting ACLY, this compound reduces the production of acetyl-CoA, a precursor for cholesterol and fatty acid synthesis. This mechanism of action makes it a promising therapeutic agent for the treatment of metabolic disorders such as hypercholesterolemia and nonalcoholic steatohepatitis (NASH). Clinical studies have shown that this compound is orally bioavailable and has a long half-life in humans, with glucuronidation being its major metabolic pathway.
Key Metabolic Studies for this compound
A thorough understanding of the metabolic profile of this compound is crucial for its development as a safe and effective drug. The following studies are recommended:
-
In Vitro Metabolic Stability: To determine the rate at which this compound is metabolized by liver enzymes. This is a key parameter for predicting its in vivo clearance and half-life.
-
Metabolite Identification: To identify the chemical structures of the metabolites of this compound. This is important for understanding the complete metabolic fate of the drug and for identifying any potentially active or toxic metabolites.
-
Cytochrome P450 (CYP) Inhibition: To assess the potential of this compound to inhibit the activity of major CYP enzymes. This is crucial for predicting potential drug-drug interactions with co-administered medications.
-
In Vivo Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This provides essential information for dose selection and for predicting human pharmacokinetics.
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters of this compound (BGT-002)
| Parameter | Fasting State | Fed State (High-Fat Meal) |
| Tmax (median, h) | 1.50 | 3.50 |
| Cmax (mean, µg/mL) | 16.64 | 12.18 |
| AUClast (mean, µg·h/mL) | 579.70 | 571.31 |
| t1/2 (mean, h) | 41.07 | 41.27 |
Data from a Phase I clinical trial of BGT-002 in healthy subjects.
Table 2: Hypothetical In Vitro Metabolic Stability of this compound
| Species | System | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | > 60 | < 10 |
| Rat | Liver Microsomes | 45 | 25 |
| Dog | Liver Microsomes | 55 | 15 |
| Human | Hepatocytes | > 120 | < 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 3: Hypothetical IC50 Values for CYP Inhibition by this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | > 50 |
Note: The data in this table is hypothetical and for illustrative purposes. Given that the primary metabolism is glucuronidation, significant CYP inhibition is not expected.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human, rat, and dog liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding liver microsomes (final concentration 0.5 mg/mL) to phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the incubation mixture and terminate the reaction by adding cold ACN with IS.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)).
Experimental workflow for in vitro metabolic stability assay.
Metabolite Identification
Objective: To identify the major metabolites of this compound in human liver microsomes and hepatocytes.
Materials:
-
This compound
-
Pooled human liver microsomes and cryopreserved human hepatocytes
-
Appropriate cofactors (NADPH for microsomes; cell culture medium for hepatocytes)
-
LC-high resolution mass spectrometry (HRMS) system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Incubate this compound (e.g., 10 µM) with human liver microsomes (with NADPH) or hepatocytes for an extended period (e.g., 2 hours).
-
Include control incubations without the test compound.
-
Terminate the reaction and extract the analytes.
-
Analyze the samples using LC-HRMS.
-
Compare the chromatograms of the test and control samples to identify potential metabolite peaks.
-
Use the accurate mass measurement and fragmentation patterns (MS/MS) to propose the structures of the metabolites.
-
Given that glucuronidation is the major pathway, specifically look for metabolites with a mass shift corresponding to the addition of a glucuronic acid moiety (+176 Da).
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
This compound
-
Pooled human liver microsomes
-
Specific CYP probe substrates and their corresponding positive control inhibitors
-
NADPH regenerating system
-
LC-MS/MS system
Protocol:
-
Prepare a range of concentrations of this compound.
-
In separate wells of a 96-well plate, incubate human liver microsomes with a specific CYP probe substrate in the presence of different concentrations of this compound or a positive control inhibitor.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition of CYP activity at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) for each CYP isoform by plotting percent inhibition versus this compound concentration.
Mechanism of action of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Materials:
-
This compound formulated for oral gavage
-
Sprague-Dawley rats
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound to a group of rats (n=3-5 per time point).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose via an appropriate route (e.g., tail vein).
-
Process the blood samples to obtain plasma.
-
Extract this compound and its major metabolite(s) from the plasma samples.
-
Quantify the concentrations of this compound and its metabolite(s) using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive metabolic evaluation of this compound. The experimental design focuses on industry-standard in vitro and in vivo assays to elucidate the metabolic stability, pathways, and drug-drug interaction potential of this promising ACLY inhibitor. The results from these studies will be critical for the continued clinical development of this compound.
Application Notes and Protocols for Flow Cytometry Analysis of SKLB Compound-Treated Cancer Cells
For Research Use Only.
Introduction
SKLB-series compounds are a class of small molecules with diverse biological activities. While specific information on SKLB-11A in the context of cancer research is not publicly available, related compounds such as SKLB-850 have demonstrated potent anti-tumor activities in preclinical models of B-cell lymphoma. These compounds have been shown to induce apoptosis and cause cell cycle arrest, making flow cytometry a critical tool for elucidating their mechanism of action.
These application notes provide detailed protocols for analyzing the effects of SKLB compounds on cancer cells using flow cytometry, with a focus on apoptosis and cell cycle analysis. The provided data and signaling pathways are based on studies of the multi-kinase inhibitor SKLB-850 and should be considered representative for designing experiments with other SKLB-series compounds.
Data Presentation
The following tables summarize quantitative data from studies on the effects of a representative SKLB compound (SKLB-850) on B-cell lymphoma cell lines. These tables are intended to serve as a reference for expected outcomes.
Table 1: Induction of Apoptosis in B-cell Lymphoma Cells by a Representative SKLB Compound
| Cell Line | Treatment | Concentration (µg/mL) | Duration (h) | Apoptotic Cells (%) |
| Ramos | Vehicle Control | - | 48 | 5.2 ± 0.8 |
| Ramos | SKLB-850 | 0.01 | 48 | 15.7 ± 1.5 |
| Ramos | SKLB-850 | 0.1 | 48 | 28.4 ± 2.1 |
| Ramos | SKLB-850 | 1 | 48 | 45.3 ± 3.2 |
| HBL-1 | Vehicle Control | - | 48 | 6.1 ± 1.1 |
| HBL-1 | SKLB-850 | 0.01 | 48 | 18.2 ± 1.9 |
| HBL-1 | SKLB-850 | 0.1 | 48 | 33.6 ± 2.5 |
| HBL-1 | SKLB-850 | 1 | 48 | 52.1 ± 4.0 |
Table 2: Cell Cycle Analysis of B-cell Lymphoma Cells Treated with a Representative SKLB Compound
| Cell Line | Treatment | Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Ramos | Vehicle Control | - | 55.3 ± 2.5 | 25.1 ± 1.8 | 19.6 ± 0.6 |
| Ramos | SKLB-850 | 0.01 | 30.1 ± 2.1 | 16.0 ± 1.5 | 53.9 ± 2.7 |
| HBL-1 | Vehicle Control | - | 58.7 ± 3.1 | 22.4 ± 2.0 | 18.9 ± 1.3 |
| HBL-1 | SKLB-850 | 0.01 | 33.2 ± 2.8 | 14.5 ± 1.7 | 52.3 ± 3.0 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with an SKLB compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
SKLB compound of interest
-
Cancer cell line of interest (e.g., Ramos, HBL-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize overnight.
-
Drug Treatment: Treat cells with various concentrations of the SKLB compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution.
-
Suspension cells: Collect cells directly into centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer from the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC and PI. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with an SKLB compound.
Materials:
-
SKLB compound of interest
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Potential signaling pathways affected by SKLB compounds.
Troubleshooting & Optimization
SKLB-11A solubility issues in aqueous solution
[2] SKLB-11A | CAS 1446502-13-1 | MedChemExpress In Vitro. DMSO : 12.5 mg/mL (35.67 mM; Need ultrasonic) ... In Vivo. 1. Add each solvent one by one: 10% DMSO ≫ 40% PEG300 ≫ 5% Tween-80 ≫ 45% saline. Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO ≫ 90% (20% SBE-β-CD in saline). Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 3. Add each solvent one by one: 10% DMSO ≫ 90% corn oil. Solubility: ≥ 1.25 mg/mL (3.57 mM); Clear solution. --INVALID-LINK-- [1] this compound | 1446502-13-1 | Selleckchem In Vitro. DMSO : 11 mg/mL (31.39 mM). Water : Insoluble. Ethanol : Insoluble. In Vivo. 1. Add each solvent one by one: 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% ddH2O. Solubility: 0.55 mg/mL (1.57 mM); Clear solution; Need warming. 2. Add each solvent one by one: 5% DMSO >> 95% Corn oil. Solubility: 0.55 mg/mL (1.57 mM); Clear solution; Need warming. --INVALID-LINK-- this compound | CAS 1446502-13-1 | Cayman Chemical Solubility. DMSO: ≥1.7 mg/mL. A stock solution may be made by dissolving the this compound in an organic solvent purged with an inert gas. This compound is soluble in organic solvents such as DMSO and dimethyl formamide. The solubility of this compound in these solvents is approximately 1.7 and 1.25 mg/ml, respectively. This compound is sparingly soluble in aqueous solutions. To enhance aqueous solubility, dilute the organic solvent solution with a buffer of choice. This compound has a solubility of approximately 0.1 mg/ml in a 1:9 solution of DMSO:PBS (pH 7.2) using this method. We do not recommend storing the aqueous solution for more than one day. --INVALID-LINK-- this compound is a selective, first-in-class allosteric activator of SIRT3 that binds with a Kd of 4.7 μM and enhances its deacetylase activity with EC50 of 21.95 μM. It improves cardiac function and alleviates myocardial damage in vivo. This compound is a selective, first-in-class allosteric activator of SIRT3 that binds with a Kd of 4.7 μM and enhances its deacetylase activity with EC50 of 21.95 μM. It improves cardiac function and alleviates myocardial damage in vivo. --INVALID-LINK-- Discovery of a First-in-Class Allosteric Activator of Sirtuin 3 (SIRT3) The solubility of this compound in PBS (pH = 7.4) was determined to be 0.16 μg/mL by a reported method.15 To improve its bioavailability, a nanosuspension of this compound (this compound-NS) was developed for subsequent in vivo studies. The this compound-NS, with a mean particle size of 182.3 ± 4.5 nm, a polydispersity index (PDI) of 0.19 ± 0.02, and a zeta potential of −21.3 ± 1.6 mV, was prepared by an antisolvent precipitation method. The drug loading of this compound-NS was determined to be 9.3%. The this compound-NS was stable at 4 °C for at least 2 weeks. The concentration of this compound in the nanosuspension was 1.0 mg/mL. --INVALID-LINK-- this compound | Sirtuin activator | AOBIOUS this compound is a selective, first-in-class allosteric activator of SIRT3 that binds with a Kd of 4.7 μM and enhances its deacetylase activity with EC50 of 21.95 μM. It improves cardiac function and alleviates myocardial damage in vivo. ... In Vitro: DMSO 12.5 mg/mL (35.67 mM), Water Insoluble, Ethanol Insoluble. In Vivo: 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 3. Add each solvent one by one: 10% DMSO >> 90% corn oil. Solubility: ≥ 1.25 mg/mL (3.57 mM); Clear solution. --INVALID-LINK-- this compound, a novel SIRT3 activator, protects against myocardial ischemia-reperfusion injury via the SIRT3-SOD2-ROS pathway To test the effect of this compound in vivo, we selected a dose of 5 mg/kg for intraperitoneal injection according to a preliminary experiment. We successfully dissolved this compound in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300 and 50% ddH2O. The final concentration of this compound was 0.5 mg/mL. The this compound solution was sonicated for 10 min before injection. --INVALID-LINK-- SIRT3 protects against cardiac hypertrophy is mediated by allosteric activator this compound The SIRT3 allosteric activator this compound was synthesized and purified (>98% purity) in our laboratory. For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM and stored at − 20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was < 0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel SIRT3 allosteric activator this compound protects against nonalcoholic fatty liver disease (NAFLD) in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against cisplatin-induced acute kidney injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A Novel SIRT3 Activator, this compound, Attenuates Ang II-Induced Cardiac Remodeling and Dysfunction by Maintaining Mitochondrial Homeostasis For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- SIRT3 allosteric activator this compound protects against Ang II-induced vascular smooth muscle cell senescence by maintaining mitochondrial homeostasis For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against septic acute kidney injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, prevents against doxorubicin-induced cardiotoxicity by alleviating mitochondrial dysfunction For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against sepsis-induced myocardial dysfunction in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against lipopolysaccharide-induced acute lung injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against ventilator-induced lung injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against intestinal ischemia-reperfusion injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against cerebral ischemia-reperfusion injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against hepatic ischemia-reperfusion injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, this compound, protects against renal ischemia-reperfusion injury in mice For the in vitro experiments, this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The this compound stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, this compound was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The this compound solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- Technical Support Center: this compound Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions.[1] It is practically insoluble in water and ethanol.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in PBS (pH 7.4) has been determined to be as low as 0.16 µg/mL.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution with aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To enhance aqueous solubility, it is recommended to dilute the organic solvent stock solution with the buffer of your choice while vortexing. However, even with this method, the solubility in a 1:9 solution of DMSO:PBS (pH 7.2) is only approximately 0.1 mg/mL. It is also advised not to store the aqueous solution for more than one day to avoid precipitation. For in vitro experiments, the final concentration of DMSO should be kept low, typically less than 0.1%, to avoid solvent effects on the cells.
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Several formulations have been successfully used. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.[1] Another approach is to use a nanosuspension to improve bioavailability. It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before administration.[1] Sonication may be required to fully dissolve the compound.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate out of solution over time. For long-term storage, it is best to keep it as a stock solution in an organic solvent like DMSO at -20°C.
Troubleshooting Guide
Issue: Precipitate forms in my cell culture media after adding this compound.
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous media, or the final DMSO concentration is too high, causing the compound to crash out.
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is minimal (ideally <0.1%). You may need to prepare a more diluted DMSO stock solution to achieve this.
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the media to allow for better dispersion.
-
Pre-warm Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.
Data on this compound Solubility
| Solvent/Vehicle | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ≥1.7 mg/mL | - | - | |
| DMSO | 11 mg/mL | 31.39 mM | Use fresh DMSO as moisture can reduce solubility. | [1] |
| DMSO | 12.5 mg/mL | 35.67 mM | May require sonication. | |
| Dimethylformamide | ~1.25 mg/mL | - | - | |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
| PBS (pH 7.4) | 0.16 µg/mL | - | - | |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | - | Do not store for more than one day. | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 0.55 mg/mL | 1.57 mM | May require warming. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.625 mg/mL | 1.78 mM | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.625 mg/mL | 1.78 mM | Clear solution. | |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL | 3.57 mM | Clear solution. | |
| 5% DMSO, 95% Corn oil | 0.55 mg/mL | 1.57 mM | May require warming. | [1] |
| Nanosuspension | 1.0 mg/mL | - | Mean particle size of 182.3 ± 4.5 nm. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol is based on methodologies reported in several studies.
-
Prepare Stock Solution: Dissolve this compound in fresh, high-quality DMSO to a stock concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with cell culture medium to the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.1% to minimize solvent toxicity.
Protocol 2: Preparation of this compound for In Vivo Administration (Vehicle: DMSO/PEG300/Tween-80/ddH₂O)
This protocol is a common formulation for intraperitoneal injection.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Add Co-solvents: Sequentially add PEG300 and then Tween 80 to the DMSO solution. Mix thoroughly after each addition until the solution is clear.
-
Add Aqueous Component: Add ddH₂O (or saline) to the mixture to reach the final desired volume.
-
Final Formulation (Example): A typical final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Sonication: Sonicate the final solution for approximately 10 minutes before injection to ensure complete dissolution.
-
Immediate Use: It is recommended to use the prepared solution immediately.
Visualizations
References
Technical Support Center: Improving SKLB-11A Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the in vivo bioavailability of SKLB-11A, a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3). Given its poor aqueous solubility, achieving adequate systemic exposure of this compound for in vivo studies presents a significant challenge. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3). SIRT3 is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. By activating SIRT3, this compound can modulate various downstream pathways involved in cellular health and disease.
Q2: What are the main challenges in working with this compound for in vivo studies?
A2: The primary challenge for in vivo studies with this compound is its low aqueous solubility. The compound is reported to be insoluble in water and ethanol.[1] This poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low, variable bioavailability after oral administration.
Q3: What is a recommended starting formulation for in vivo oral administration of this compound?
A3: A commonly used vehicle for poorly soluble compounds, and one suggested for this compound, is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and water (or saline). A specific formulation that can be used as a starting point is: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% double distilled water (ddH2O).[1] It is crucial to prepare this formulation fresh before each use.
Q4: Are there alternative formulation strategies to improve the bioavailability of this compound?
A4: Yes, several advanced formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Micronization and Nanoparticle Formulations: Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound | 1. Poor solubility and dissolution: The compound may be precipitating in the gastrointestinal tract. 2. Inadequate formulation: The chosen vehicle may not be effectively solubilizing the drug. 3. High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Optimize the formulation: Try alternative formulations such as SEDDS or a solid dispersion. Consider micronization of the this compound powder. 2. Increase the dose: If tolerated, a higher dose may result in detectable plasma concentrations. However, be cautious of potential toxicity. 3. Consider alternative routes of administration: Intravenous (IV) administration will provide 100% bioavailability and can help determine the extent of first-pass metabolism. |
| High variability in plasma concentrations between animals | 1. Inconsistent formulation preparation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Inaccurate dosing: Errors in oral gavage technique can lead to variable amounts of the drug being administered. 3. Physiological differences between animals: Variations in gastric pH, gastrointestinal motility, and metabolism can affect drug absorption. | 1. Ensure consistent formulation preparation: Use a validated standard operating procedure (SOP) for preparing the formulation. Ensure the drug is fully dissolved or homogeneously suspended before each administration. 2. Refine dosing technique: Ensure all personnel performing oral gavage are properly trained and consistent in their technique. 3. Increase the number of animals per group: A larger sample size can help to account for inter-animal variability. |
| Precipitation of this compound in the formulation upon standing | 1. Supersaturation: The concentration of this compound may be too high for the chosen vehicle, leading to precipitation over time. 2. Temperature changes: Solubility can be temperature-dependent. | 1. Prepare the formulation immediately before use: This minimizes the time for precipitation to occur. 2. Gently warm and vortex the formulation before each administration: This can help to redissolve any precipitate. 3. Evaluate the solubility of this compound in the vehicle: Determine the maximum stable concentration to avoid supersaturation. |
| Adverse events in animals post-dosing (e.g., lethargy, weight loss) | 1. Toxicity of this compound: The compound itself may have toxic effects at the administered dose. 2. Toxicity of the vehicle: Some formulation components, like DMSO, can be toxic at high concentrations. | 1. Conduct a dose-ranging toxicity study: Determine the maximum tolerated dose (MTD) of this compound in your animal model. 2. Administer the vehicle alone to a control group: This will help to differentiate between the toxicity of the drug and the vehicle. 3. Reduce the concentration of potentially toxic excipients: If vehicle toxicity is observed, explore alternative, less toxic formulation components. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a template for summarizing and comparing data from different formulations in an in vivo study. Researchers should populate this table with their own experimental data.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Formulation A (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Formulation B (e.g., SEDDS) | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Formulation C (e.g., Micronized Suspension) | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Intravenous (IV) Solution | 2 | [Insert Data] | [Insert Data] | [Insert Data] | 100 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile double distilled water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube. Vortex thoroughly until the this compound is completely dissolved.
-
Add the required volume of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add the required volume of Tween 80 and vortex until the mixture is homogeneous.
-
Finally, add the required volume of sterile ddH2O or saline and vortex thoroughly to obtain a clear, homogeneous solution.
-
Prepare the formulation fresh on the day of the experiment and keep it at room temperature, protected from light.
In Vivo Oral Administration (Mouse Model)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.
-
Once the needle is properly positioned, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
Blood Sampling for Pharmacokinetic Analysis (Mouse Model)
Materials:
-
Warming lamp or pad
-
Restraining device
-
Sterile lancets or needles (e.g., 27-gauge)
-
Micro-hematocrit tubes or other capillary collection tubes (EDTA-coated for plasma)
-
Microcentrifuge tubes for sample storage
-
Centrifuge (for plasma separation)
Procedure (Serial Sampling from Saphenous Vein):
-
Warm the mouse's leg using a warming lamp or pad to dilate the saphenous vein.
-
Place the mouse in a restraining device.
-
Shave the fur over the saphenous vein on the lateral side of the hind leg.
-
Wipe the area with 70% ethanol.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into a capillary tube (typically 20-50 µL).
-
Transfer the blood sample into a pre-labeled microcentrifuge tube containing anticoagulant (if plasma is required).
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Repeat the blood collection at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For plasma samples, centrifuge the blood-containing tubes (e.g., at 2000 x g for 10 minutes at 4°C) and collect the supernatant (plasma).
-
Store all samples at -80°C until analysis.
Sample Analysis by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to quantify the concentration of this compound in biological matrices like plasma.
General Procedure:
-
Sample Preparation: Thaw the plasma samples on ice. Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and then centrifuge to pellet the precipitated proteins.
-
LC Separation: Inject the supernatant from the prepared samples onto a suitable liquid chromatography column (e.g., a C18 column). Use a mobile phase gradient to separate this compound from other endogenous components in the plasma.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM) for highly selective and sensitive quantification.
-
Quantification: A calibration curve is generated using known concentrations of this compound in blank plasma. The concentration of this compound in the study samples is determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: SIRT3 Signaling Pathway Activated by this compound.
Caption: In Vivo Bioavailability Study Workflow.
References
SKLB-11A stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SKLB-11A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3).[1] SIRT3 is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial homeostasis, energy metabolism, and antioxidant defense. By activating SIRT3, this compound can influence these pathways.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution can be prepared in DMSO and should be stored at -20°C or -80°C. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is there any available data on the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule in aqueous-based solutions like cell culture media can be influenced by factors such as its chemical structure, the pH of the medium, temperature, and interactions with media components. Therefore, it is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my cell culture medium?
You can assess the stability of this compound by incubating it in your cell culture medium of choice at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining this compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results with this compound. | Degradation of this compound in cell culture medium: The compound may not be stable for the duration of your experiment. | - Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol below).- Prepare fresh this compound working solutions for each experiment.- Consider reducing the incubation time if significant degradation is observed. |
| Precipitation of this compound in cell culture medium: The final concentration of this compound may exceed its solubility limit in the aqueous medium. | - Visually inspect the medium for any precipitate after adding this compound.- Reduce the final concentration of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and does not affect cell viability or the solubility of the compound. | |
| Adsorption to plasticware: Hydrophobic compounds can bind to the surface of cell culture plates and tubes, reducing the effective concentration. | - Use low-protein-binding plasticware.- Include a "no-cell" control to assess the loss of compound due to adsorption to the plate. | |
| High variability between replicate wells. | Incomplete dissolution of this compound stock solution: If the stock solution is not fully dissolved, it can lead to inaccurate and inconsistent working concentrations. | - Ensure the this compound is completely dissolved in the stock solvent before preparing the working solution. Gentle warming or vortexing may be necessary.- Centrifuge the stock solution to pellet any undissolved material before taking an aliquot. |
| Inconsistent pipetting or mixing: Inaccurate pipetting of the viscous stock solution or inadequate mixing into the medium can cause variability. | - Use calibrated pipettes and ensure proper pipetting technique.- Mix the medium thoroughly after adding the this compound working solution. | |
| Observed cellular toxicity. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).- Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| On-target or off-target toxicity of this compound: The compound itself may be cytotoxic at the concentrations tested. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound. |
Quantitative Data Summary
As there is no publicly available stability data for this compound in cell culture media, the following table is provided as a template for researchers to summarize their own experimental findings.
| Time (hours) | This compound Remaining (%) in Medium A | This compound Remaining (%) in Medium B |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the final desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points and replicates.
-
Incubation:
-
Dispense equal volumes of the this compound working solution into sterile, low-protein-binding microcentrifuge tubes or wells of a 24-well plate for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove an aliquot from the corresponding tube/well.
-
The 0-hour time point should be collected immediately after the preparation of the working solution.
-
Immediately process the samples for analysis or store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
The analytical method should be able to separate this compound from any potential degradation products and media components.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Percentage Remaining = (Concentration at time t / Concentration at time 0) x 100.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Simplified SIRT3 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing SKLB-11A Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SKLB-11A in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3).[1] SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response. This compound binds to SIRT3 with a dissociation constant (Kd) of 4.7 μM and enhances its deacetylase activity with an effective concentration (EC50) of 21.95 μM.[1] By activating SIRT3, this compound can influence various downstream cellular processes.
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
-
Dissolution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 11 mg/mL (31.39 mM).[1] It is insoluble in water and ethanol.[1] For cell culture experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO.
-
Storage: Store the solid compound at -20°C for up to 3 years.[1] Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: What is a good starting concentration range for this compound in my cell line?
A3: For a new compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad logarithmic dilution series is a good starting point. Based on its EC50 of 21.95 μM, a suggested starting range would be from 1 µM to 100 µM.
Q4: I am not observing any effect of this compound in my cells. What are the possible reasons?
A4: Several factors could contribute to a lack of observable effect:
-
Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line.
-
Compound Instability: Ensure the compound has been stored correctly and that fresh dilutions are made for each experiment.
-
Low SIRT3 Expression: The cell line you are using may have low endogenous expression of SIRT3.
-
Insensitive Assay: The endpoint you are measuring may not be sensitive to changes in SIRT3 activity.
Q5: I am observing significant cytotoxicity at all tested concentrations of this compound. What should I do?
A5: High cytotoxicity can be due to several factors:
-
High Compound Concentration: The concentrations you are testing may be too high for your cell line.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cell death.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects that lead to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). |
| Compound instability. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Low target expression. | Verify SIRT3 expression in your cell line via Western blot or qPCR. | |
| Insensitive assay. | Use a positive control to confirm your assay is working and consider a more direct measure of SIRT3 activity. | |
| High cytotoxicity | Concentration is too high. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the media is ≤ 0.1%. Run a vehicle-only control. | |
| Off-target effects. | Consider using a structurally different SIRT3 activator to confirm the observed phenotype is on-target. | |
| Inconsistent results | Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell passage number. | Use cells within a consistent and low passage number range. | |
| Compound degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in complete culture medium by diluting the DMSO stock. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 or IC50 value.
Visualizations
Caption: A diagram illustrating the allosteric activation of SIRT3 by this compound and its downstream effects.
Caption: A workflow for determining the optimal dosage of this compound in cell culture experiments.
Caption: A logical flowchart for troubleshooting common issues when using this compound in cell culture.
References
Technical Support Center: SKLB Series Kinase Inhibitors
Important Note: Initial searches for "SKLB-11A" did not yield specific results. The following information is based on the publicly available data for a related compound, SKLB-850 , which is a multi-kinase inhibitor. We believe this information will be valuable for researchers working with similar compounds from the SKLB series.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of SKLB-850?
SKLB-850 is a multi-kinase inhibitor that potently targets Spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2).[1][2]
Q2: What are the known off-target kinases for SKLB-850?
SKLB-850 has shown some activity against other kinases such as EGFR, FAK, and PKBα. It exhibits weak to no activity against a panel of 11 other tested kinases.[1]
Q3: In which cellular models has SKLB-850 demonstrated anti-tumor activity?
SKLB-850 has shown significant anti-viability potencies against human B-cell lymphoma (BCL) cell lines, specifically Ramos and HBL-1 cells.[1]
Q4: What are the observed cellular effects of SKLB-850 in B-cell lymphoma models?
In BCL cell lines, SKLB-850 has been observed to:
-
Significantly inhibit cell proliferation.[1]
-
Induce apoptosis.[1]
-
Cause cell cycle arrest in the G2 phase.[1]
-
Inhibit the secretion of chemokines CCL3, CCL4, and CXCL12 induced by anti-IgM and anti-CD40.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of apoptosis in my cell line after treatment with an SKLB-series inhibitor.
-
Cell Line Specificity: The apoptotic effect of SKLB-850 has been documented in Ramos and HBL-1 cell lines.[1] The response can be cell-type dependent. Ensure your cell line expresses the target kinases (Syk, Src, JAK2) at sufficient levels.
-
Concentration and Treatment Duration: In Ramos cells, the effects on key signaling pathways were observed at concentrations between 0.01µM and 1µM.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Assay Method: Apoptosis can be measured by various methods (e.g., Annexin V/PI staining, caspase activity assays). Ensure your chosen method is appropriate and properly controlled.
Problem 2: My experimental results show inhibition of signaling pathways other than the primary targets.
-
Off-Target Effects: As a multi-kinase inhibitor, off-target effects are possible. SKLB-850 is known to inhibit EGFR, FAK, and PKBα at higher concentrations.[1] Consider if these off-target activities could explain your observations.
-
Pathway Crosstalk: The primary signaling pathways inhibited by SKLB-850 (Syk/ERK, Src/FAK, and JAK2/STAT3) have extensive crosstalk with other cellular signaling networks. Inhibition of the primary targets can lead to downstream effects on other pathways.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activities of SKLB-850 [1]
| Kinase | IC50 (µM) |
| Src | 0.025 |
| Syk | 0.041 |
| JAK2 | 0.047 |
| EGFR | 0.255 |
| FAK | 0.390 |
| PKBα | 3.183 |
| CDK3 | >10 |
Key Experimental Protocols
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is based on the methodology used to assess the effect of SKLB-850 on key signaling proteins in Ramos cells.[1]
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media and conditions.
-
Treat cells with varying concentrations of the SKLB inhibitor (e.g., 0.01 µM, 0.1 µM, 1 µM) or vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Syk, Syk, p-Src, Src, p-JAK2, JAK2, p-ERK, ERK, p-FAK, FAK, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Visualizations
Caption: Signaling pathways inhibited by SKLB-850.
Caption: Experimental workflow for Western Blot analysis.
References
troubleshooting SKLB-11A experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKLB-11A, a selective, first-in-class allosteric activator of SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule compound that functions as a selective, allosteric activator of Sirtuin 3 (SIRT3).[1] SIRT3 is a NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in regulating mitochondrial function and cellular metabolism.[2][3] As an allosteric activator, this compound binds to a site on the SIRT3 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1][4]
Q2: What are the known binding affinity and effective concentration of this compound?
A2: this compound has been reported to bind to SIRT3 with a dissociation constant (Kd) of 4.7 μM.[1] The half-maximal effective concentration (EC50) for enhancing SIRT3 deacetylase activity is 21.95 μM.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, a suggested formulation involves a mixture of DMSO, PEG300, Tween80, and ddH2O.[1]
Troubleshooting Guide
Inconsistent EC50 Values or Low Potency
Q4: My observed EC50 value for this compound is significantly higher than the reported 21.95 μM. What could be the cause?
A4: Several factors can contribute to a rightward shift in the dose-response curve, indicating lower potency. Consider the following:
-
Sub-optimal Assay Conditions: The activity of allosteric activators can be highly dependent on the concentrations of the substrate and the co-substrate (NAD+ for SIRT3). Ensure that the concentrations of the acetylated peptide substrate and NAD+ are not saturating, as this can mask the effect of an allosteric activator.
-
Compound Degradation: Ensure the this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound.
-
Cellular Uptake: In cell-based assays, insufficient cellular uptake of the compound can lead to lower apparent potency. Consider optimizing incubation time or using a different cell line.
-
Cell Density: High cell density can lead to rapid depletion of the compound from the media. Ensure consistent cell seeding densities across experiments.
Q5: I am not observing any activation of SIRT3 with this compound. What should I check?
A5: If you are not seeing any activation, it is important to systematically check your experimental setup:
-
Enzyme Activity: Verify the activity of your recombinant SIRT3 enzyme or the expression and activity of SIRT3 in your cellular lysate. The enzyme can lose activity with improper storage or handling.[1]
-
Assay Components: Confirm that all assay components, especially NAD+ and the fluorogenic substrate, are within their expiration dates and have been stored correctly.
-
Positive Control: Include a known SIRT3 activator as a positive control to ensure the assay is performing as expected.
-
Incorrect Filter Settings: For fluorometric assays, double-check that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore in your assay kit.[5][6]
High Background or False Positives
Q6: My negative control wells (no this compound) show high signal. What could be causing this?
A6: High background can obscure the signal from this compound-mediated activation. Potential causes include:
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
Protease/Peptidase Activity: If using cell lysates, endogenous proteases or peptidases could cleave the fluorogenic substrate, leading to a high background signal.[1] Consider adding a protease inhibitor cocktail that does not interfere with SIRT3 activity.
-
Compound Interference: At high concentrations, this compound itself might have fluorescent properties or interfere with the assay chemistry. Run a control with the compound in the absence of the enzyme to check for this.
Cell Viability and Off-Target Effects
Q7: I am observing cytotoxicity in my cell-based assay at concentrations where I expect to see SIRT3 activation. What should I do?
A7: Cytotoxicity can confound your results. It is important to differentiate between SIRT3-mediated effects and general toxicity.
-
Dose-Response for Cytotoxicity: Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is toxic to your cells.
-
Shorter Incubation Times: If possible, shorten the incubation time with this compound in your primary assay to minimize toxic effects.
-
Genetic Validation: To confirm that the observed phenotype is due to SIRT3 activation, consider using SIRT3 knockdown or knockout cells as a negative control. An allosteric activator should have no effect in the absence of its target.
Quantitative Data Summary
| Parameter | Reported Value | Notes |
| Binding Affinity (Kd) | 4.7 μM | [1] |
| EC50 | 21.95 μM | [1] |
| Solubility | 11 mg/mL in DMSO | [1] |
Experimental Protocols
Protocol: In Vitro Fluorometric SIRT3 Activity Assay
This protocol is a general guideline based on commercially available SIRT3 activity assay kits.[1][6][7]
-
Reagent Preparation:
-
Prepare Assay Buffer as per the kit instructions.
-
Dilute the SIRT3 enzyme to the desired concentration in Assay Buffer. Keep on ice.
-
Prepare a solution of the acetylated peptide substrate and NAD+ in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO in Assay Buffer)
-
Diluted SIRT3 enzyme
-
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate/NAD+ solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Detection:
-
Add the Developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. abcam.com [abcam.com]
- 2. SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 4. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 5. abcam.com [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Enzolution™ SIRT3 Assay System Technical Manual [protocols.io]
Technical Support Center: SKLB-11A Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of the novel compound SKLB-11A in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cell cytotoxicity assays?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the optimal dose. A logarithmic serial dilution is recommended, for instance, from 0.01 µM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) value effectively.
Q2: Which primary cell types are most suitable for assessing the cytotoxicity of this compound?
A2: The choice of primary cells should be guided by the therapeutic target of this compound. For example, if this compound is being investigated as a potential anti-cancer agent, primary cancer cells from patients would be the most relevant. For general toxicity screening, primary human hepatocytes, peripheral blood mononuclear cells (PBMCs), or human umbilical vein endothelial cells (HUVECs) are commonly used.[1]
Q3: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent used to dissolve it?
A3: It is crucial to include a vehicle control in your experimental setup.[2] If this compound is dissolved in DMSO, for example, a control group of cells should be treated with the same final concentration of DMSO as the experimental groups. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[3]
Q4: My cytotoxicity assay results are inconsistent between experiments. What are the common causes for this variability?
A4: Inconsistent results in cytotoxicity assays can stem from several factors.[2] Key areas to check include:
-
Cell Health and Passage Number: Primary cells have a limited lifespan and their sensitivity to compounds can change with increasing passage numbers.[3]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.[4]
-
Compound Distribution: Ensure the compound is homogeneously mixed in the medium before adding it to the cells.[2]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration. It is best practice to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment.[2]
-
Incubator Conditions: Fluctuations in CO2 levels, temperature, and humidity can stress the cells and affect the results.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity in primary cells.
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells | Reagent contamination | Use fresh, sterile reagents and aliquot them to minimize contamination risk.[2] |
| High cell density | Optimize the cell seeding density for your specific assay.[4] | |
| Phenol (B47542) red in medium | Use phenol red-free medium as it can quench fluorescence in certain assays.[3] | |
| Low or no signal in treated wells | Compound precipitation | Ensure this compound is fully dissolved in the solvent and the final concentration in the medium does not lead to precipitation.[3] |
| Low cell density | Increase the number of cells seeded per well.[5] | |
| Insufficient incubation time | Optimize the incubation time with this compound to allow for a cytotoxic effect to manifest. | |
| High variability between replicate wells | Inaccurate pipetting | Use calibrated pipettes and ensure consistent technique.[4] |
| Uneven cell distribution | Gently mix the cell suspension before and during seeding to ensure a uniform cell layer. | |
| Edge effects | Avoid using the outermost wells of the plate for experimental samples.[2][3] | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different mechanisms of cell death measured | Use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive view of this compound's cytotoxic mechanism. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.[2]
-
Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.[4]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: SKLB-11A In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and preparation of SKLB-11A for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound is soluble in DMSO at a concentration of 11 mg/mL (31.39 mM).[1] For in vivo administration, DMSO is typically used as a primary solvent in combination with other vehicles to ensure biocompatibility and appropriate delivery.
Q2: Is this compound soluble in aqueous solutions?
A2: No, this compound is insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation of the compound.
Q3: What are the suggested formulations for in vivo administration of this compound?
A3: Two primary formulations are recommended for in vivo use. One is an aqueous-based formulation containing DMSO, PEG300, and Tween80, while the other is an oil-based suspension using corn oil.[1] The choice of vehicle can depend on the desired route of administration and experimental model.
Q4: How should I prepare the aqueous-based formulation?
A4: To prepare a 1 mL working solution, first dissolve this compound in DMSO to create a stock solution (e.g., 11 mg/mL). Then, add 50 μL of the this compound DMSO stock to 400 μL of PEG300 and mix until clear. Next, add 50 μL of Tween80 and mix again until the solution is clear. Finally, add 500 μL of sterile water (ddH2O) to reach the final volume of 1 mL.[1]
Q5: How should I prepare the oil-based formulation?
A5: For a 1 mL working solution, add 50 μL of an 11 mg/mL clear DMSO stock solution of this compound to 950 μL of corn oil and mix thoroughly.[1]
Q6: For how long can I store the prepared this compound formulation?
A6: It is strongly recommended to use the mixed solution immediately for optimal results.[1] Storage of the final formulation is not advised as it may lead to precipitation or degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon adding aqueous solution | This compound is insoluble in water. The proportion of DMSO/PEG300/Tween80 may be insufficient to maintain solubility. | Ensure the solvents are added in the correct order and mixed thoroughly at each step as per the protocol.[1] The final concentration of DMSO should be sufficient to keep the compound in solution. |
| Cloudy or non-homogenous solution | Incomplete mixing of the components. Moisture-absorbing DMSO might have been used, reducing solubility.[1] | Use fresh, anhydrous DMSO.[1] Vigorously vortex or mix the solution after the addition of each component until it becomes a clear solution. |
| Difficulty in administration (e.g., high viscosity) | The formulation containing PEG300 might be viscous. | Gently warm the solution to 37°C before administration to reduce viscosity. Ensure the needle gauge is appropriate for the viscosity of the solution. |
| Animal distress or adverse reaction at the injection site | The concentration of DMSO or other excipients may be too high, causing local irritation. | Adhere to the recommended final concentration of 5% DMSO in the aqueous formulation.[1] If irritation persists, consider using the corn oil-based formulation or further diluting the compound, if possible, while maintaining the desired dose. |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based this compound Formulation
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO at a concentration of 11 mg/mL. Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 11 mg/mL this compound DMSO stock solution.
-
Vortex the mixture until the solution is clear and homogenous.
-
Add 50 µL of Tween80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the total volume to 1 mL.
-
Vortex one final time to ensure a homogenous solution.
-
Use the formulation immediately for in vivo administration.
Protocol 2: Preparation of Oil-Based this compound Formulation
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO at a concentration of 11 mg/mL. Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add 950 µL of corn oil.
-
To the corn oil, add 50 µL of the 11 mg/mL this compound DMSO stock solution.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Use the formulation immediately for in vivo administration.
Visualized Workflows
Caption: Workflow for preparing the aqueous-based this compound formulation.
Caption: Workflow for preparing the oil-based this compound formulation.
References
preventing SKLB-11A precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SKLB-11A in buffers during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous buffers.
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, Tris, HEPES). How can I prevent this?
A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally 0.5% or less, as many cell lines can tolerate this level without significant cytotoxicity.[1] A general rule of thumb is that 0.1% DMSO is considered safe for most cell types.[1] You may need to prepare a more concentrated DMSO stock solution to achieve a low final DMSO percentage.
-
Sequential Dilution: Instead of adding the this compound/DMSO stock directly to a large volume of buffer, try a stepwise dilution. First, dilute the stock into a small volume of buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents and Surfactants: For challenging situations, consider incorporating a co-solvent like PEG300 and a non-ionic surfactant like Tween 80, similar to in vivo formulations.[2] These agents can help to maintain this compound in solution. A pre-formulated vehicle can be prepared and used for dilution.
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates and create a more uniform suspension.[1]
-
pH Adjustment: Although specific data for this compound is limited, the solubility of some compounds can be pH-dependent. Empirically testing the solubility of this compound in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) may reveal an optimal pH for your experiment.
Q2: What is the maximum recommended concentration of DMSO for in vitro experiments?
A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5%.[1][2][3] Some sensitive primary cells may require even lower concentrations, such as 0.1%.[1] It is always best practice to include a vehicle control (buffer with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on your assay.
Quantitative Data Summary
The following table summarizes recommended final DMSO concentrations for cell culture experiments.
| DMSO Concentration | General Recommendation | Cell Type Consideration |
| ≤ 0.1% | Considered safe for the vast majority of cell lines with minimal to no cytotoxic effects.[1][4][5] | Recommended for sensitive and primary cell cultures.[1] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines.[1][2] | A dose-response curve for DMSO toxicity is recommended. |
| > 0.5% - 1.0% | May cause cytotoxicity in some cell lines; use with caution and thorough validation.[1][2][3] | Not recommended without prior toxicity testing. |
| > 1.0% | High risk of cytotoxicity and can affect cell membrane integrity.[1][3] | Generally should be avoided. |
Q3: Can I prepare a stock solution of this compound in a buffer other than DMSO?
A3: this compound is reported to be insoluble in water and ethanol.[2] Therefore, preparing a primary stock solution in an aqueous buffer is not recommended as it will likely result in poor solubility and inaccurate concentration. It is best to prepare a concentrated stock solution in 100% anhydrous DMSO.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: To assess the stability of this compound in your buffer, you can perform a time-course experiment. Prepare the final working solution of this compound in your buffer and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution, centrifuge it at high speed to pellet any precipitate, and then measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV. A stable solution will show no significant decrease in the supernatant concentration over time.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes a general method for preparing a working solution of this compound from a DMSO stock for use in in vitro experiments.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. This will be your primary stock solution. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Determine the Final Working Concentration:
-
Decide on the final concentration of this compound and the final concentration of DMSO you will use in your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If a large dilution factor is required, prepare an intermediate dilution of your primary stock solution in 100% DMSO. This can improve accuracy.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the primary or intermediate stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your final desired concentration in the total volume of your experimental buffer.
-
Add the calculated volume of the this compound/DMSO stock solution to your experimental buffer (e.g., cell culture medium, PBS).
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting steps outlined in the FAQ section.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equal volume of your experimental buffer. This control is essential for distinguishing the effects of this compound from any effects of the solvent.
-
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
SKLB-11A Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SKLB-11A dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, first-in-class allosteric activator of Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase. It binds to SIRT3 with a dissociation constant (Kd) of 4.7 μM and enhances its deacetylase activity with an EC50 of 21.95 μM.[1] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism. Its role in cancer is complex, acting as either a tumor suppressor or promoter depending on the cellular context.[2][3]
Q2: What is a typical starting concentration range for a dose-response experiment with this compound?
Based on its EC50 for SIRT3 activation and the IC50 values of similar SIRT3 activators in cancer cell lines, a starting concentration range of 0.1 µM to 100 µM is recommended. A logarithmic serial dilution is typically used to cover a broad range of concentrations. For instance, a 7-point dilution series could include concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 µM.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 11 mg/mL (31.39 mM).[1] For cell-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid issues with moisture absorption, which can reduce solubility, use fresh DMSO.[1] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, specific formulations using corn oil or a mixture of PEG300, Tween80, and water have been described.[1]
Q4: The effect of this compound on cell viability seems to vary between different cancer cell lines. Why is this?
The effect of SIRT3 activation on cancer cells is context-dependent.[2] In some cancers, SIRT3 acts as a tumor suppressor by promoting apoptosis and inhibiting glycolysis. In others, it may have an oncogenic role.[2][4] Therefore, the impact of the SIRT3 activator this compound on cell viability can differ significantly between cell lines originating from different tumor types or even subtypes.
Q5: I am observing a U-shaped dose-response curve. What could be the cause?
A U-shaped or biphasic dose-response curve, where the inhibitory effect is seen at mid-range concentrations but diminishes at higher concentrations, can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the absorbance or fluorescence readings of viability assays, leading to artificially inflated signals.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that counteract its primary mechanism of action.
-
Assay Interference: The compound itself might directly interact with the assay reagents (e.g., reducing MTT), leading to a false signal.
Troubleshooting Guides
Problem 1: Low or No Response to this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be higher than tested. Broaden the concentration range in your next experiment (e.g., up to 200 µM). |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to SIRT3 activation. Consider testing a different cell line. |
| Insufficient Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours). |
| Low SIRT3 Expression | The cell line may have low endogenous levels of SIRT3. Verify SIRT3 expression levels via Western blot or qPCR. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate serial dilutions of this compound. When adding the compound to the wells, mix gently to ensure even distribution. |
| Contamination | Visually inspect cells for any signs of bacterial or fungal contamination. Discard contaminated cultures and use aseptic techniques. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (cells treated with the same concentration of DMSO without the compound). |
Problem 3: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Solubility at High Concentrations | Visually inspect the wells of your 96-well plate under a microscope for any signs of compound precipitation before adding the viability reagent. |
| If precipitation is observed, consider lowering the highest concentration of this compound used in the experiment. | |
| Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. | |
| Interaction with Media Components | Some components of the culture medium, such as serum proteins, can affect compound solubility. You may test the solubility of this compound in the specific culture medium being used. |
Data Presentation
Table 1: Representative IC50 Values of a SIRT3 Activator in a Cancer Cell Line
Note: The following data is for a structurally related SIRT3 activator and should be used as a reference. The IC50 for this compound should be determined empirically for each cell line.
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | SIRT3 Activator (Compound 17) | 2.19 ± 0.16 | Not Specified | [4] |
Experimental Protocols
MTT Assay for Determining this compound Dose-Response Curve
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and blank wells (containing medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Mandatory Visualizations
References
minimizing SKLB-11A degradation during storage
This technical support center provides guidance on minimizing the degradation of SKLB-11A during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For shorter periods, storage at 4°C is acceptable, but -20°C is optimal for minimizing degradation over time.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable dry solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2][3] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to one month).[1]
Q3: What are the primary factors that can cause this compound to degrade?
A3: As a chalcone (B49325) derivative containing an α,β-unsaturated ketone, this compound is susceptible to degradation from several factors:
-
Hydrolysis: The presence of water can lead to the breakdown of the compound.[4]
-
Oxidation: Exposure to air and light can promote oxidation, particularly of the α,β-unsaturated system.[5][6]
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze degradation.[5][7] Most small molecules are most stable in a pH range of 4-8.[7]
-
Light: Chalcone derivatives can be photosensitive, and exposure to UV light may lead to isomerization or other photochemical reactions.[5][8]
Q4: Can I store my this compound stock solution in the refrigerator?
A4: While short-term storage of a stock solution at 4°C might be possible, it is generally not recommended due to the increased risk of degradation and potential for solvent to absorb moisture. For optimal stability, storing aliquots at -20°C or -80°C is strongly advised.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from powder stored at -20°C. Ensure aliquots are stored at -80°C and have not undergone multiple freeze-thaw cycles. |
| Precipitate formation in stock solution upon thawing | Poor solubility or solvent absorbing moisture. | Ensure the use of high-quality, anhydrous DMSO.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[3] If precipitation persists, gentle warming or sonication may be attempted, but preparing a fresh solution is recommended. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation between experiments. | Strictly adhere to single-use aliquots to ensure consistent compound quality for each experiment. |
| Color change of the compound powder or solution | Potential oxidation or other chemical degradation. | Discard the compound and use a fresh, properly stored batch. Ensure storage containers are airtight and protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[3]
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate at low power until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Prepare a fresh stock solution of this compound and obtain an initial HPLC chromatogram to serve as the baseline (T=0).
-
Store aliquots of the stock solution under various conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC, monitoring for the appearance of degradation peaks and a decrease in the area of the parent this compound peak.
-
Calculate the percentage of remaining this compound to determine the degradation rate under each condition.
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound stock solutions.
Caption: Hypothetical degradation pathways for this compound based on its chalcone structure.
References
- 1. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Batch-to-Batch Variability of SKLB-FXI-11A
Disclaimer: Publicly available information on a compound specifically designated "SKLB-11A" is limited. This technical support center has been created using a hypothetical small molecule inhibitor, SKLB-FXI-11A , a potent and selective Factor XIa (FXIa) inhibitor, to serve as a representative guide. The principles and troubleshooting strategies outlined here are broadly applicable to researchers working with novel small molecule inhibitors and facing challenges with experimental reproducibility.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments with SKLB-FXI-11A.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of SKLB-FXI-11A between different batches in our FXIa enzymatic assay. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules. Several factors can contribute to this:
-
Purity of the Compound: Even minor impurities can interfere with the assay, leading to altered IC50 values. Impurities could be starting materials, byproducts of the synthesis, or degradation products.
-
Polymorphism: Different batches may have crystallized in different polymorphic forms, which can affect solubility and dissolution rates, thereby influencing the apparent activity.
-
Residual Solvents: The presence of residual solvents from the purification process can affect the accurate weighing of the compound and its stability.
-
Compound Stability: SKLB-FXI-11A may be unstable under certain storage conditions, leading to degradation over time.
Q2: How can we mitigate the impact of batch-to-batch variability on our experimental results?
A2: To ensure consistency, we recommend the following steps:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Pay close attention to the purity (as determined by HPLC or other methods), identity (by NMR, MS), and any reported residual solvents.
-
In-House Quality Control (QC): Perform your own QC checks on each new batch. This could include analytical techniques like HPLC to confirm purity and identity.
-
Solubility Assessment: Determine the solubility of each new batch in your assay buffer. Poor solubility can lead to artificially low potency.
-
Establish a Reference Standard: Qualify one batch as a "gold standard" reference. This reference batch should be stored under optimal conditions (e.g., desiccated, at -80°C, protected from light) and used in parallel with new batches to normalize results.
Q3: Our cell-based assays show lower potency for SKLB-FXI-11A compared to the biochemical assays. Why is this, and how do we address it?
A3: Discrepancies between biochemical and cell-based assay results are common. Potential reasons include:
-
Cell Permeability: SKLB-FXI-11A may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target.
-
Metabolism: The cells may metabolize SKLB-FXI-11A into less active or inactive forms.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
To investigate this, consider conducting permeability assays (e.g., PAMPA), assessing plasma protein binding, and performing metabolite identification studies.
Troubleshooting Guides
Issue 1: Inconsistent Results in the FXIa Enzymatic Assay
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the assay plate for any precipitate. 2. Determine the solubility of SKLB-FXI-11A in the assay buffer. 3. Include a solubility-enhancing agent like DMSO, but keep the final concentration below 0.5% and ensure it doesn't affect enzyme activity. |
| Reagent Variability | 1. Use a consistent source and lot for all reagents (enzyme, substrate, buffer components). 2. Prepare fresh reagents for each experiment. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use low-retention pipette tips. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Steps |
| Compound Interference | 1. Run a control with the compound but without the enzyme to check for autofluorescence or absorbance. 2. If interference is observed, consider using a different detection method. |
| Contaminated Reagents | 1. Use high-purity water and reagents. 2. Filter-sterilize buffers. |
Experimental Protocols
Standard Protocol for FXIa Enzymatic Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.
-
Human FXIa: Reconstitute in assay buffer to a final concentration of 1 nM.
-
Fluorogenic Substrate: Prepare a 10 mM stock in DMSO and dilute to 100 µM in assay buffer.
-
SKLB-FXI-11A: Prepare a 10 mM stock in DMSO. Create a serial dilution series in DMSO, then dilute in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the SKLB-FXI-11A dilution to a 96-well black plate.
-
Add 40 µL of FXIa solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Read the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curve.
-
Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the SKLB-FXI-11A concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Validation & Comparative
A Comparative Guide to SKLB-11A and Other SIRT3 Activators for Researchers
Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a promising therapeutic target for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. This has spurred the development of small molecule activators of SIRT3. This guide provides a comparative analysis of SKLB-11A, a novel allosteric activator of SIRT3, against other known SIRT3 activators, presenting available experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of SIRT3 Activators
| Activator | Mechanism of Action | Binding Affinity (Kd) | Potency (EC50) | Fold Activation | Assay Type |
| This compound | Allosteric Activator | 4.7 µM[2][3] | 21.95 µM[1][3] | >4-fold at 100 µM | Fluor de Lys (FDL) Assay[4] |
| Honokiol | Direct Activator | Not Reported | Estimated ~100-200 µM | ~2-fold (cellular) | Cellular Deacetylation Assay |
| Resveratrol | Indirect/Direct Activator | Not Reported | ~50-100 µM (for Sirt1) | ~2.5-fold (for Sirt5) | FDL Assay[5] |
| Viniferin | Direct Activator | Not Reported | 30 nM - 10 µM (neuroprotection) | Not Reported | Cellular Assays[4] |
| C12 | Direct Activator | 3.9 µM | 75.78 µM (IC50 for deacetylation) | Not Reported | SIRT3-mediated deacetylation of MnSODK68AcK[6] |
Note: EC50 (Half-maximal effective concentration) indicates the concentration of an activator that induces a response halfway between the baseline and maximum. A lower EC50 indicates a more potent activator. Kd (Dissociation constant) represents the affinity of a ligand for its target; a lower Kd indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) for C12 refers to the concentration required to inhibit 50% of the deacetylation activity in the specific assay used.
Signaling Pathways and Experimental Workflows
The activation of SIRT3 by small molecules can initiate downstream signaling cascades that contribute to cellular protection and improved mitochondrial function.
SIRT3 Activation and Downstream Effects
The following diagram illustrates the general pathway of SIRT3 activation and its impact on mitochondrial health.
Caption: General signaling pathway of SIRT3 activation by small molecules.
Experimental Workflow for Assessing SIRT3 Activation
A typical workflow to identify and characterize SIRT3 activators involves a series of in vitro and cell-based assays.
Caption: A representative experimental workflow for SIRT3 activator discovery.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of SIRT3 activators.
Fluor de Lys (FDL) SIRT3 Activity Assay
This assay is a common high-throughput method to screen for SIRT3 modulators.
-
Principle: A fluorogenic peptide substrate containing an acetylated lysine (B10760008) is deacetylated by SIRT3. A developer solution then cleaves the deacetylated peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the SIRT3 activity.
-
Protocol:
-
Prepare a reaction mixture containing SIRT3 assay buffer, NAD+, and the SIRT3 activator being tested.
-
Add recombinant human SIRT3 enzyme to the mixture.
-
Initiate the reaction by adding the Fluor de Lys-SIRT3 substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for fluorescence development.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of activation relative to a vehicle control.
-
LC-MS Based In Vitro Deacetylation Assay
This method provides a direct and label-free quantification of substrate deacetylation.
-
Principle: SIRT3 is incubated with an acetylated peptide substrate. The reaction is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the acetylated and deacetylated forms of the peptide.
-
Protocol:
-
Set up a reaction containing purified SIRT3, an acetylated peptide substrate (e.g., from a known SIRT3 target), NAD+, and the test compound in an appropriate assay buffer.
-
Incubate the reaction at 37°C for a specific time.
-
Quench the reaction, for example, by adding a strong acid like trifluoroacetic acid.
-
Inject the sample into an LC-MS system.
-
Separate the acetylated and deacetylated peptides using a suitable chromatography gradient.
-
Detect and quantify the peptides by mass spectrometry.
-
Determine the ratio of deacetylated to acetylated peptide to assess SIRT3 activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
-
Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][7][8]
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SIRT3 in the supernatant by Western blotting or other protein detection methods.
-
Plot the amount of soluble SIRT3 as a function of temperature to generate a melting curve. A rightward shift in the curve for compound-treated cells compared to control indicates stabilization and target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: One molecule (the ligand, e.g., SIRT3) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9][10]
-
Protocol:
-
Immobilize purified SIRT3 protein onto a sensor chip.
-
Flow a series of different concentrations of the test compound over the sensor surface.
-
Monitor the association and dissociation phases of the binding interaction in real-time by recording the SPR signal.
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
This guide provides a foundational comparison of this compound with other SIRT3 activators based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting a SIRT3 activator.
References
- 1. Enzo Life Sciences FLUOR DE LYS SIRT3 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 2. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. beactica.com [beactica.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of SKLB-11A and Resveratrol Efficacy: A Review of Preclinical Data
A comprehensive comparison between the investigational compound SKLB-11A and the naturally occurring polyphenol resveratrol (B1683913) is currently not feasible due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches of scholarly databases and scientific publications have yielded no specific information on a compound designated as this compound. The "SKLB" prefix is associated with a series of small molecule inhibitors developed for various therapeutic targets, but no data for a compound with the "-11A" suffix could be retrieved.
Therefore, this guide will focus on providing a detailed overview of the well-documented efficacy and mechanisms of action of resveratrol, which may serve as a valuable reference for researchers and drug development professionals. Information on other compounds from the SKLB series will be briefly mentioned to provide context on the potential research areas of this class of molecules.
Resveratrol: A Multi-Targeted Natural Compound
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. It has been extensively studied for its potential health benefits, particularly in the context of cancer, cardiovascular diseases, and neurodegenerative disorders.
Anti-Cancer Efficacy of Resveratrol
Resveratrol has demonstrated anti-cancer properties in a multitude of preclinical studies, acting on all three stages of carcinogenesis: initiation, promotion, and progression. Its mechanisms of action are multifaceted and involve the modulation of numerous signaling pathways.
Key Signaling Pathways Modulated by Resveratrol:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Resveratrol can arrest the cell cycle and induce programmed cell death (apoptosis) in various cancer cell lines. This is achieved by modulating the expression of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Resveratrol exhibits potent anti-inflammatory activity by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and STAT3.
-
Antioxidant Activity: Resveratrol can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage, a key factor in cancer initiation.
-
Inhibition of Angiogenesis and Metastasis: Resveratrol can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. It also shows potential in preventing the spread of cancer cells (metastasis) by modulating the expression of matrix metalloproteinases (MMPs).
-
Modulation of Sirtuin Activity: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular metabolism, stress resistance, and longevity. The activation of SIRT1 is linked to some of resveratrol's anti-cancer effects.
Below is a simplified representation of some of the key signaling pathways influenced by resveratrol.
Unraveling the Efficacy of c-MET Inhibitors in Genetically Defined Cancers
In the landscape of targeted cancer therapy, the validation of novel therapeutic agents hinges on robust preclinical evidence derived from genetically appropriate models. This guide provides a comparative analysis of the efficacy of prominent c-MET inhibitors, a class of drugs targeting the hepatocyte growth factor receptor (MET), which plays a crucial role in cell proliferation, migration, and invasion. While the specific compound SKLB-11A could not be identified in the current scientific literature as a c-MET inhibitor, this guide will focus on well-characterized inhibitors to illustrate the validation process using genetic models.
The aberrant activation of the c-MET signaling pathway is a known driver in various cancers, making it a prime target for drug development. Small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies have been developed to counteract this pathway. Their efficacy is often evaluated in cancer cell lines with specific genetic alterations, such as MET amplification or mutations, and in patient-derived xenograft (PDX) models that recapitulate the genetic diversity of human tumors.
Comparative Efficacy of c-MET Inhibitors
The following table summarizes the in vitro and in vivo efficacy of several key c-MET inhibitors against cancer models with defined genetic backgrounds.
| Inhibitor | Cancer Model | Genetic Alteration | Efficacy (In Vitro IC50) | Efficacy (In Vivo) | Reference |
| Crizotinib | NSCLC Cell Lines | MET Amplification | 11 nM | Tumor growth inhibition | [1] |
| Gastric Cancer PDX | MET Amplification | Not Applicable | Tumor regression | Not Available | |
| Cabozantinib | Colon Cancer Cells | c-MET Dysregulation | 1.3 nM | Induces PUMA-dependent apoptosis | [1] |
| Advanced Solid Tumors | Not Specified | Not Applicable | Tumor growth inhibition | Not Available | |
| Capmatinib | NSCLC Cell Lines | MET Exon 14 Skipping | Not Available | 41-68% Overall Response Rate | Not Available |
| NSCLC Patients | MET Exon 14 Skipping | Not Applicable | Significant tumor response | Not Available | |
| Tepotinib | NSCLC Patients | MET Exon 14 Skipping | Not Applicable | Significant tumor response | Not Available |
| HS-10241 | Tumor Cells | c-MET Overexpression | 0.7 nM | Higher antitumor activity than SGX-523 | [2] |
Experimental Protocols for Efficacy Validation
The validation of c-MET inhibitors typically involves a series of in vitro and in vivo experiments to assess their potency and specificity.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compound on the kinase activity of the c-MET protein.
-
Reagents : Recombinant human c-MET kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure :
-
The inhibitor at various concentrations is pre-incubated with the c-MET kinase.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
After incubation, the amount of phosphorylated substrate is quantified using methods like ELISA or radiometric assays. .
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated.
-
Cell-Based Proliferation Assay
This experiment measures the effect of the inhibitor on the growth of cancer cells with specific genetic backgrounds.
-
Cell Lines : Cancer cell lines with known MET amplification, mutations, or overexpression (e.g., MKN-45, EBC-1, Hs746T).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with a range of concentrations of the c-MET inhibitor.
-
After a defined period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Human cancer cells with defined MET alterations are subcutaneously injected into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-MET signaling pathway and a typical experimental workflow for validating a c-MET inhibitor.
Caption: The c-MET signaling pathway and the point of inhibition.
Caption: A typical workflow for validating c-MET inhibitor efficacy.
References
A Comparative Analysis of Anilinopyrimidine-Based Kinase Inhibitors and Other c-Met/VEGFR-2 Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple signaling pathways is a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a detailed comparative analysis of a novel series of anilinopyrimidine-based kinase inhibitors, potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), against other established inhibitors targeting these pathways. This objective comparison is supported by experimental data on their biochemical and cellular activities, as well as their in vivo anti-tumor efficacy.
Introduction to Dual c-Met and VEGFR-2 Inhibition
The c-Met and VEGFR-2 receptor tyrosine kinases are critical mediators of tumor growth, angiogenesis, and metastasis.[1] Dysregulation of the c-Met pathway is implicated in various cancers, driving cell proliferation, survival, and invasion.[1] Simultaneously, VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor nourishment and expansion. Given the crosstalk and potential for compensatory signaling between these pathways, dual inhibition presents a rational and potentially more effective therapeutic approach than targeting either pathway alone.[1]
This guide focuses on a series of anilinopyrimidine derivatives, which we will refer to as the SKLB-11A series for the purpose of this comparison, and evaluates their performance against approved and investigational kinase inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo activities of the this compound series and other selected kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Met | VEGFR-2 | Reference |
| This compound Series | |||
| Compound 3g | 4.0 ± 0.5 | 13.1 ± 1.6 | [2] |
| Compound 18a | 16.0 ± 3.0 | 3.8 ± 0.5 | [2] |
| Dual c-Met/VEGFR-2 Inhibitors | |||
| Cabozantinib | 1.3 | 0.035 | [1][3] |
| Foretinib (B612053) | 0.4 | 0.9 | [4] |
| Selective VEGFR-2 Inhibitors | |||
| Lenvatinib | - | 4.0 | [2] |
| Apatinib | - | 1.0 | [5][6] |
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | MKN-45 (c-Met driven) | EBC-1 (c-Met driven) | Reference |
| This compound Series | |||
| Compound 3g | 0.59 ± 0.04 | 0.72 ± 0.04 | [2] |
| Compound 18a | 0.46 ± 0.001 | 0.33 ± 0.01 | [2] |
| Dual c-Met/VEGFR-2 Inhibitors | |||
| Cabozantinib | Not Reported | Not Reported | |
| Foretinib | Not Reported | Not Reported |
Table 3: In Vivo Anti-tumor Efficacy
| Compound | Dose | Xenograft Model | Tumor Growth Inhibition | Reference |
| Dual c-Met/VEGFR-2 Inhibitors | ||||
| Cabozantinib | 30 mg/kg/day | Colorectal Cancer PDX | Significant antitumor effects | [7] |
| Foretinib | 30 mg/kg | SKOV3ip1 Ovarian Cancer | 86% | [8] |
| Foretinib | 50 mg/kg/day | MDA-MB-231 Breast Cancer | 79.16 ± 4.58% | [9] |
| Selective VEGFR-2 Inhibitors | ||||
| Lenvatinib | 100 mg/kg | H146 Lung Cancer | Tumor regression | [2] |
| Apatinib | Not Reported | Various human tumor xenografts | Effective inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented findings. The following are representative protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against c-Met and VEGFR-2 was determined using a standard enzyme-linked immunosorbent assay (ELISA). Recombinant human c-Met or VEGFR-2 kinase was incubated with the test compound at various concentrations in a 96-well plate pre-coated with a substrate. The kinase reaction was initiated by the addition of ATP. Following incubation, the plate was washed, and a phospho-specific antibody conjugated to horseradish peroxidase (HRP) was added to detect the phosphorylated substrate. The signal was developed using a chemiluminescent substrate and measured with a microplate reader. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity, was calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors were evaluated using the sulforhodamine B (SRB) assay. Human gastric cancer (MKN-45) and non-small cell lung cancer (EBC-1) cell lines, which are known to be driven by c-Met signaling, were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. The cells were then fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at 515 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
In Vivo Xenograft Models
The in vivo anti-tumor efficacy of the kinase inhibitors was assessed using human tumor xenograft models in immunocompromised mice. Human cancer cells (e.g., colorectal, ovarian, breast, lung) were implanted subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers, and the body weight of the mice was monitored as an indicator of toxicity. At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage of the reduction in tumor volume or weight in the treated group compared to the vehicle-treated control group.
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathways of VEGFR-2 and c-Met and the point of inhibition by dual inhibitors.
Experimental Workflow
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
The anilinopyrimidine-based this compound series demonstrates potent dual inhibitory activity against both c-Met and VEGFR-2 kinases. The quantitative data presented in this guide highlights their comparable, and in some aspects, potent, activity against established inhibitors such as Cabozantinib and Foretinib. The in vitro anti-proliferative effects in c-Met driven cancer cell lines further underscore the potential of this chemical scaffold. While direct in vivo comparative data for the this compound series was not available in the public domain for this analysis, the strong in vitro profile suggests that these compounds warrant further investigation as potential anti-cancer therapeutics. This comparative guide serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery, providing a clear, data-driven overview of the performance of the this compound series in the context of other key c-Met and VEGFR-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Cardioprotection in Doxorubicin Treatment: A Comparative Guide to Therapeutic Strategies
For researchers, scientists, and drug development professionals engaged in the mitigation of doxorubicin-induced cardiotoxicity, a critical challenge remains the identification of effective cardioprotective agents. While the novel compound SKLB-11A was the focus of this inquiry, a comprehensive review of scientific literature and available data reveals no specific information regarding its efficacy or mechanism of action in doxorubicin-induced cardiotoxicity models. Therefore, this guide presents a comparative analysis of established and investigational therapeutic alternatives for which experimental data are available.
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers, including breast cancer, lymphomas, and sarcomas.[1] However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure.[1][2] The underlying mechanisms of this cardiotoxicity are multifactorial, involving oxidative stress, mitochondrial dysfunction, DNA damage, and apoptosis of cardiac myocytes.[3][4][5] This guide provides a comparative overview of key alternative cardioprotective strategies, their mechanisms of action, and supporting experimental evidence.
Comparative Analysis of Cardioprotective Agents
To facilitate a clear comparison, the following table summarizes the quantitative data on the efficacy of various agents in preclinical models of doxorubicin-induced cardiotoxicity.
| Therapeutic Agent | Animal Model | Doxorubicin Dosage | Key Efficacy Parameters | Findings | Reference |
| Dexrazoxane | Rat | 15 mg/kg cumulative | Cardiac troponin I (cTnI), Left Ventricular Ejection Fraction (LVEF) | Significantly reduced cTnI elevation and preserved LVEF. | [3] |
| Carvedilol | Mouse | 20 mg/kg cumulative | Myocardial apoptosis, LVEF | Decreased cardiomyocyte apoptosis and improved LVEF. | [6] |
| Atorvastatin | Rat | 12.5 mg/kg cumulative | Malondialdehyde (MDA), Superoxide Dismutase (SOD), LVEF | Reduced oxidative stress (lower MDA, higher SOD) and preserved cardiac function. | [7] |
| Resveratrol | Rat | 20 mg/kg cumulative | Cardiac fibrosis, Caspase-3 activity, LVEF | Attenuated cardiac fibrosis, reduced apoptosis, and improved LVEF. | [7] |
| Quercetin | Rat | 15 mg/kg cumulative | Serum NT-proBNP, SOD1 levels, DNA damage (γH2AX) | Normalized NT-proBNP, restored SOD1 levels, and reduced DNA damage.[8] | [8] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols for key experiments cited in the comparison.
Doxorubicin-Induced Cardiotoxicity Model in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection. A cumulative dose of 15 mg/kg is typically achieved over a period of 2-3 weeks (e.g., 2.5 mg/kg, 6 injections over 2 weeks).
-
Cardioprotective Agent Administration: The therapeutic agent (e.g., Dexrazoxane) is administered, often prior to each doxorubicin injection, at a predetermined dose based on previous studies. A control group receives saline or vehicle.
-
Endpoint Analysis: 24-48 hours after the final doxorubicin dose, animals are euthanized. Blood samples are collected for biomarker analysis (e.g., cTnI, CK-MB). Hearts are excised for histological examination (e.g., H&E staining for tissue damage, Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blot for apoptotic markers). Cardiac function is assessed via echocardiography to measure LVEF and fractional shortening.
Measurement of Cardiac Biomarkers
-
Sample Collection: Whole blood is collected via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of cardiac troponin I (cTnI) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) in the plasma samples according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these agents are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Induced Cardiotoxicity and the Emerging Role of SGLT2 Inhibitors: From Glycemic Control to Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and therapeutic strategies in doxorubicin-induced cardiotoxicity: Role of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Treatments for Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SKLB-11A Activity Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sirtuin 3 (SIRT3) activator, SKLB-11A, and its activity in different cell line models. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to support further investigation and drug development efforts.
This compound has been identified as a first-in-class, selective allosteric activator of SIRT3, a critical mitochondrial deacetylase.[1][2] Its primary mechanism of action involves binding to a unique allosteric site on SIRT3, enhancing its deacetylase activity.[1][2] This activation plays a crucial role in mitochondrial function and cellular stress responses. While much of the current research focuses on the cardioprotective effects of this compound, its activity across a broader range of cell lines, particularly in the context of cancer, is an area of growing interest.
Quantitative Analysis of this compound Activity
Comprehensive cross-validation of this compound's half-maximal inhibitory concentration (IC50) across a wide variety of cancer cell lines is not extensively documented in publicly available literature. However, its effect on cell viability has been assessed in specific contexts, particularly in relation to its cardioprotective properties.
The available data demonstrates that this compound can protect H9c2 cardiomyocytes from doxorubicin-induced damage. In these studies, this compound treatment improved cell viability in a SIRT3-dependent manner. The protective effects of this compound were significantly diminished in H9c2 cells with reduced SIRT3 expression, underscoring its specific mechanism of action.[1]
| Cell Line | Cell Type | Assay | Endpoint | This compound Effect | Reference |
| H9c2 | Rat Cardiomyoblast | Cell Viability Assay | Protection against doxorubicin-induced toxicity | Increased cell viability in a SIRT3-dependent manner | [1] |
Experimental Protocols
To facilitate reproducible research, this section details the standard methodologies used to assess the activity of this compound in cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound compound
-
Target cell lines (e.g., H9c2, various cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.
References
Navigating the New Wave of Anticoagulation: A Comparative Analysis of SKLB's Factor XIa Inhibitor and Established Agents
For Immediate Release
In the dynamic landscape of anticoagulant therapy, the pursuit of agents that can effectively prevent thrombosis without a concomitant increase in bleeding risk remains a paramount objective. The State Key Laboratory of Biotherapy (SKLB) and its affiliate, Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd., are contributing to this effort with the development of SKB336, a selective inhibitor of coagulation Factor XI/XIa. This guide provides a head-to-head comparison of this emerging compound with established and other investigational anticoagulants, offering researchers, clinicians, and drug development professionals a comprehensive overview of the current and future state of antithrombotic treatment.
Factor XIa (FXIa) inhibitors represent a novel class of anticoagulants that target the intrinsic pathway of the coagulation cascade.[1][2][3] This targeted approach is hypothesized to uncouple the pathological process of thrombus formation from the physiological process of hemostasis, potentially offering a safer therapeutic window compared to traditional anticoagulants.[1][4]
At a Glance: Comparative Profile of Anticoagulant Classes
The following table summarizes the key characteristics of SKB336 and its main comparators, including other FXIa inhibitors and established anticoagulants such as Direct Oral Anticoagulants (DOACs) and Low Molecular Weight Heparins (LMWHs).
| Feature | SKB336 | Other FXIa Inhibitors (Asundexian, Milvexian, Abelacimab, Osocimab) | Direct Oral Anticoagulants (e.g., Apixaban) | Low Molecular Weight Heparin (e.g., Enoxaparin) |
| Target | Factor XI/XIa | Factor XI/XIa | Factor Xa or Thrombin | Factor Xa and Thrombin |
| Mechanism | Selective inhibition of FXI/XIa in the intrinsic pathway | Selective inhibition of FXI/XIa in the intrinsic pathway | Direct inhibition of key enzymes in the common pathway | Indirect inhibition via antithrombin III |
| Administration | Subcutaneous injection | Oral (Asundexian, Milvexian) or Subcutaneous/Intravenous (Abelacimab, Osocimab) | Oral | Subcutaneous injection |
| Development Stage | Phase 1 | Phase 2 and 3 | Marketed | Marketed |
| Key Efficacy Endpoints | Prolongation of aPTT, Inhibition of FXI activity (in healthy volunteers) | Prevention of VTE, Stroke prevention in various patient populations | Stroke prevention in atrial fibrillation, Treatment and prevention of VTE | Prevention and treatment of VTE |
| Reported Safety Profile | Well-tolerated in healthy volunteers with no hemorrhagic events reported in Phase 1. | Generally associated with a lower bleeding risk compared to DOACs and LMWH in clinical trials.[2][5][6] | Risk of major and clinically relevant non-major bleeding.[7][8] | Risk of bleeding, including major hemorrhage.[9][10] |
In-Depth Clinical Data Comparison
The following tables provide a more detailed look at the available clinical trial data for each class of compounds. It is important to note that direct head-to-head trials for all agents are not available, and the patient populations and trial designs may vary.
Table 1: Factor XI/XIa Inhibitors - Clinical Trial Highlights
| Compound | Trial (Phase) | Patient Population | Comparator | Key Efficacy Results | Key Safety (Bleeding) Results |
| SKB336 | First-in-human (Phase 1) | Healthy Volunteers | Placebo | Dose-dependent prolongation of aPTT and inhibition of FXI activity. | Well-tolerated, no hemorrhagic events reported. |
| Asundexian | OCEANIC-STROKE (Phase 3) | Patients after non-cardioembolic ischemic stroke or high-risk TIA | Placebo (on top of antiplatelet therapy) | Significantly reduced the risk of ischemic stroke.[11][12] | No increase in the risk of ISTH major bleeding compared to placebo.[11][12] |
| PACIFIC-AF (Phase 2) | Atrial Fibrillation | Apixaban (B1684502) | Dose-dependent inhibition of FXIa. | Reduced major or clinically relevant non-major bleeding by 50-84% compared to apixaban.[2] | |
| Milvexian | AXIOMATIC-TKR (Phase 2) | Total Knee Replacement | Enoxaparin | Dose-dependent reduction in postoperative VTE.[4] | Lower rates of major plus clinically relevant nonmajor bleeds (0.8% vs. 1.4% for enoxaparin).[4] |
| Abelacimab | AZALEA-TIMI 71 (Phase 2) | Atrial Fibrillation | Rivaroxaban | Not primarily an efficacy trial. | Reduced major or clinically relevant non-major bleeding by 62-69% versus rivaroxaban.[2][6][13] |
| Osocimab | FOXTROT (Phase 2) | Knee Arthroplasty | Enoxaparin, Apixaban | Postoperative doses met noninferiority criteria for VTE prevention vs. enoxaparin. Preoperative high dose was superior.[14][15][16] | Major or clinically relevant nonmajor bleeding was observed in up to 4.7% of patients receiving osocimab.[14] |
Table 2: Established Anticoagulants - Clinical Trial Highlights
| Compound | Trial | Patient Population | Comparator | Key Efficacy Results | Key Safety (Bleeding) Results |
| Apixaban | ARISTOTLE | Atrial Fibrillation | Warfarin | Superior in preventing stroke or systemic embolism (1.27%/year vs. 1.60%/year).[8] | Significantly lower rates of major bleeding (2.13%/year vs. 3.09%/year).[8] |
| AMPLIFY | Acute VTE | Enoxaparin/Warfarin | Non-inferior for recurrent VTE or VTE-related death (2.3% vs. 2.7%).[7] | Significantly fewer major bleeding events (0.6% vs. 1.8%).[7] | |
| Enoxaparin | MEDENOX | Acutely ill medical patients | Placebo | Significantly lower incidence of VTE with 40 mg dose (5.5% vs. 14.9%).[9] | No significant difference in adverse effects compared to placebo.[9] |
| Prophylaxis in Medical Patients with Enoxaparin Study | Acutely ill medical patients | Placebo | 40 mg of enoxaparin significantly reduced venous thromboembolism.[9] | No significant difference in adverse events compared to placebo.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the typical workflow of a clinical trial for these agents, the following diagrams are provided.
Caption: The Coagulation Cascade and Targets of Anticoagulants.
Caption: Typical Clinical Trial Workflow for a Novel Anticoagulant.
Experimental Protocols
The clinical development of novel anticoagulants follows a rigorous, multi-phase process to establish safety and efficacy.
Phase 1 Clinical Trials (e.g., for SKB336):
-
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational drug in a small group of healthy volunteers.
-
Design: Typically randomized, single-blind, placebo-controlled, with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety tests.
-
Pharmacokinetics: Measurement of drug concentration in plasma over time to determine absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics: Assessment of the drug's effect on biological markers, such as the activated partial thromboplastin (B12709170) time (aPTT) and Factor XI activity levels.
-
Phase 2 Clinical Trials (e.g., for Asundexian, Milvexian, Abelacimab, Osocimab):
-
Objective: To evaluate the efficacy of the drug in preventing a clinical outcome in a larger group of patients with the target disease and to determine the optimal dose range.
-
Design: Randomized, double-blind, active-controlled (e.g., against enoxaparin or a DOAC) or placebo-controlled dose-finding studies.
-
Key Assessments:
-
Primary Efficacy Endpoint: A clinically relevant outcome, such as the incidence of venous thromboembolism (VTE) after major orthopedic surgery or the occurrence of stroke in patients with atrial fibrillation.
-
Primary Safety Endpoint: The incidence of major and clinically relevant non-major bleeding events, often defined by standardized criteria such as those from the International Society on Thrombosis and Haemostasis (ISTH).
-
Phase 3 Clinical Trials (e.g., for Asundexian, Milvexian, Abelacimab):
-
Objective: To confirm the efficacy and safety of the selected dose in a large, diverse patient population to provide the basis for regulatory approval.
-
Design: Large-scale, randomized, double-blind, active-controlled trials designed to demonstrate non-inferiority or superiority to the current standard of care.
-
Key Assessments: Similar to Phase 2 but with a much larger sample size to provide robust statistical evidence on clinically meaningful endpoints.
Conclusion
The development of Factor XIa inhibitors, including SKB336, marks a significant step forward in the quest for safer and more effective anticoagulation. While SKB336 is in the early stages of clinical development, the promising safety profile observed in Phase 1 aligns with the broader data emerging for the FXIa inhibitor class. Head-to-head comparisons with established agents like apixaban and enoxaparin in later-phase trials will be crucial to fully elucidate the therapeutic potential of this new class of anticoagulants. The ongoing and completed studies of other FXIa inhibitors provide a valuable benchmark for the future development of SKB336 and offer hope for a new era of anticoagulation with a more favorable balance between efficacy and safety.
References
- 1. What are factor XIa inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 5. emjreviews.com [emjreviews.com]
- 6. A Multicenter, Randomized, Active-Controlled Study to Evaluate the Safety and Tolerability of Two Blinded Doses of Abelacimab Compared With Open-Label Rivaroxaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 9. A comparison of enoxaparin with placebo for the prevention of venous thromboembolism in acutely ill medical patients. Prophylaxis in Medical Patients with Enoxaparin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Abelacimab versus Rivaroxaban in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty: The FOXTROT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty The FOXTROT Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 16. [PDF] Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty: The FOXTROT Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
Comparative Guide to SKLB-14b and Other Microtubule-Targeting Agents in Oncology Research
Disclaimer: Information regarding a specific compound designated "SKLB-11A" is not publicly available in scientific literature or clinical trial databases. This guide focuses on SKLB-14b , a novel microtubule-destabilizing agent from the State Key Laboratory of Biotherapy (SKLB), as a representative preclinical compound from this institution. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of SKLB-14b's preclinical performance against established microtubule-targeting drugs, paclitaxel (B517696) and colchicine (B1669291).
Introduction
Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape, making them a prime target for anticancer therapies. Microtubule-targeting agents are broadly classified into two categories: microtubule stabilizers and microtubule destabilizers. This guide provides a comparative analysis of a novel microtubule-destabilizing agent, SKLB-14b, with the well-established microtubule stabilizer, paclitaxel, and another destabilizing agent, colchicine. The data presented is derived from preclinical studies and aims to offer a comprehensive overview of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.
Compound Overview and Mechanism of Action
SKLB-14b is a novel, orally bioavailable small molecule that acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1][2]
Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules by binding to the β-tubulin subunit, but at a different site from colchicine. This stabilization prevents the dynamic instability of microtubules required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Colchicine is a natural product that also destabilizes microtubules by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. Its clinical use in oncology has been limited by its narrow therapeutic index and toxicity.
Below is a diagram illustrating the differing mechanisms of action of these compounds on microtubule dynamics.
Quantitative Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SKLB-14b, paclitaxel, and colchicine against a panel of human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, assay methods, and drug exposure times.
| Cell Line | Cancer Type | SKLB-14b IC50 (nM) | Paclitaxel IC50 (nM) | Colchicine IC50 (nM) |
| A2780S | Ovarian Cancer | 1.8 | - | - |
| A2780/T | Ovarian Cancer (Paclitaxel-resistant) | 2.5 | - | - |
| HCT116 | Colon Cancer | 3.2 | - | 1.5-fold less active than a comparator |
| A549 | Non-Small Cell Lung Cancer | - | 4-24 | 3.9 |
| MDA-MB-231 | Breast Cancer | - | ~5 | 2.2 |
| HeLa | Cervical Cancer | - | - | - |
| HepG2 | Liver Cancer | - | - | 3 |
Data for SKLB-14b is from a single study, while data for paclitaxel and colchicine are compiled from multiple sources. A direct comparison in the same study is not available.
In Vivo Efficacy in Xenograft Models
The table below presents a summary of the in vivo antitumor activity of the three compounds in various mouse xenograft models.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SKLB-14b | Nude Mice | A2780/T (Paclitaxel-resistant ovarian) xenograft | 50 mg/kg, p.o., q.d. | Significant | [1] |
| SKLB-14b | Nude Mice | Osimertinib-resistant NSCLC PDX | 50 mg/kg, p.o., q.o.d. | 70.6% | [1] |
| Paclitaxel | Nude Mice | Osimertinib-resistant NSCLC PDX | 10 mg/kg, i.v., q.o.d. | 59.7% | [1] |
| Paclitaxel | Nude Mice | A549, NCI-H23, NCI-H460, DMS-273 (Lung cancer) xenografts | 12 and 24 mg/kg/day, i.v., for 5 days | Significant | [2] |
| Colchicine | Nude Mice | NCI-N87 (Gastric cancer) xenograft | 0.05 and 0.1 mg/kg/day, i.p. | Significant | |
| Colchicine | Nude Mice | Saos-2 (Osteosarcoma) xenograft | 10 µM, i.p. | Significant |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The test compound (e.g., SKLB-14b, paclitaxel, or colchicine) or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured kinetically over time (e.g., every minute for 60 minutes).
-
The rate and extent of polymerization are determined from the absorbance curves. Microtubule-destabilizing agents like SKLB-14b and colchicine will inhibit the increase in absorbance, while stabilizers like paclitaxel will enhance it.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
